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  • Product: 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
  • CAS: 1638201-69-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties, synthesis, and potential applications of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. As a unique substituted aminopyridine, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document synthesizes theoretical knowledge with data from analogous structures to present a detailed profile for scientific and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach grounded in established chemical principles and data from closely related molecules to offer robust insights.

Molecular Identity and Structural Elucidation

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with three key functional groups: a 2-amino group, a 3-methoxy group, and a 5-methylsulfanyl group. The strategic placement of these substituents dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

The 2-amino group is a strong electron-donating group, increasing the electron density of the pyridine ring and significantly influencing its basicity and nucleophilicity. The 3-methoxy group also donates electron density through resonance, while the 5-methylsulfanyl group contributes through a combination of inductive and resonance effects.

Caption: 2D structure of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. The following properties are predicted based on its structure and data from analogous compounds such as 2-amino-3-methoxypyridine and 3-methoxy-5-methyl-pyridin-2-amine[1][2][3].

PropertyPredicted ValueBasis for Prediction and Notes
Molecular Formula C₇H₁₀N₂OSCalculated from the molecular structure.
Molecular Weight 170.23 g/mol Calculated from the molecular formula.
Physical Form Expected to be a solid at room temperature.Similar substituted aminopyridines are typically solids[4][5].
Melting Point 100 - 140 °CBroad estimate. The melting point of 2-methoxy-5-methylaniline is 49-55°C[5], while 6-bromo-3-methoxy-5-nitro-2-pyridinamine is 227-229 °C[6]. The final value depends on crystal packing forces.
Boiling Point > 300 °CHigh boiling point is expected due to polarity and potential for hydrogen bonding.
pKa (of Pyridine N) 4.0 - 5.5Pyridine has a pKa of 5.2[7]. The electron-donating amino and methoxy groups increase basicity, but this is a complex interplay of inductive and resonance effects[7][8]. The pKa of the aminopyridinium ion will be higher.
LogP 1.0 - 2.0Calculated LogP for 2-amino-3-methoxypyridine is ~0.5-0.7[1][3]. The addition of a methylsulfanyl group increases lipophilicity.
Solubility Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.Typical for substituted pyridines. The amino group may enhance aqueous solubility at low pH.

Synthesis and Purification

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-3-methoxypyridine B Intermediate A (e.g., Halogenated) A->B Halogenation (e.g., NBS, Br₂) C Intermediate B (Thiolated) B->C Nucleophilic Substitution (NaSCH₃) D 3-Methoxy-5-(methylsulfanyl) pyridin-2-amine C->D Methylation (CH₃I) if needed

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and requires laboratory optimization and validation.

  • Step 1: Halogenation of 2-Amino-3-methoxypyridine.

    • Dissolve 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a halogenating agent, such as N-bromosuccinimide (NBS) (1.05 eq), portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

    • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the halogenated intermediate.

    • Causality: Halogenation at the 5-position is directed by the strongly activating 2-amino group.

  • Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide.

    • Suspend sodium thiomethoxide (NaSCH₃) (1.2 eq) in an aprotic polar solvent like DMF or DMSO.

    • Add the halogenated intermediate from Step 1 (1.0 eq) to the suspension.

    • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: The halogen at the 5-position is susceptible to nucleophilic displacement by the thiomethoxide anion.

  • Step 3: Purification.

    • Purify the final product, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified compound by NMR, mass spectrometry, and melting point analysis.

Spectral Characteristics (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic H (C4-H)6.8 - 7.2DoubletCoupled to C6-H.
Aromatic H (C6-H)7.5 - 7.9DoubletDownfield shift due to proximity to the pyridine nitrogen.
-NH₂4.5 - 5.5Broad SingletChemical shift is solvent-dependent and can exchange with D₂O.
-OCH₃3.8 - 4.0SingletTypical range for an aryl methoxy group.
-SCH₃2.4 - 2.6SingletTypical range for an aryl methylsulfanyl group[9].
¹³C NMR Spectroscopy

The carbon NMR will reflect the electronic environment of each carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (-NH₂)155 - 160Highly deshielded due to attachment to two nitrogen atoms (in the tautomeric form) and the amino group.
C3 (-OCH₃)145 - 150Deshielded by the attached oxygen.
C4115 - 125Shielded relative to other aromatic carbons.
C5 (-SCH₃)120 - 130Chemical shift influenced by the sulfur atom.
C6135 - 145Deshielded by the adjacent ring nitrogen.
-OCH₃55 - 60Typical for a methoxy carbon.
-SCH₃15 - 20Typical for a methylsulfanyl carbon.

Reactivity and Potential Applications

Reactivity Profile
  • Nucleophilicity: The 2-amino group is a primary site of nucleophilicity, allowing for reactions such as acylation, alkylation, and formation of Schiff bases. The pyridine nitrogen is also basic and can be protonated or alkylated[7][10].

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-rich due to the amino and methoxy substituents, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the ring nitrogen is deactivating under acidic conditions.

  • Oxidation: The methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and solubility of the molecule.

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Molecules containing this moiety have been investigated for a wide range of biological activities.

  • Kinase Inhibition: Substituted aminopyridines are known to function as hinge-binding motifs in various protein kinase inhibitors. The substituents at the 3- and 5-positions can be tailored to achieve potency and selectivity for specific kinase targets.

  • CNS Agents: The pyridine core is prevalent in drugs targeting the central nervous system. The may make it a suitable starting point for developing novel CNS-active compounds.

  • Metabolic Stability: The methoxy and methylsulfanyl groups can influence the metabolic profile of the molecule. The methoxy group may be subject to O-demethylation, while the methylsulfanyl group can undergo oxidation[11]. Understanding these pathways is crucial for drug development.

Application_Logic A 3-Methoxy-5-(methylsulfanyl) pyridin-2-amine B 2-Aminopyridine Scaffold A->B E Medicinal Chemistry Lead Compound A->E F Metabolic Modification (-OCH₃, -SCH₃) A->F Contains C Hinge-Binding Motif B->C Structural Feature D Kinase Inhibitors C->D Application E->D G Improved ADME Properties F->G Can Lead To G->E

Caption: Logical flow from core structure to potential applications.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is not available, hazard information can be inferred from related compounds like 2-amino-3-methoxypyridine and other aminopyridines[1][4][12].

  • Potential Hazards:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

    • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation[1][12].

    • Mutagenicity: Some aminopyridine derivatives have shown mutagenic potential in assays[4].

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents.

Conclusion

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a compound with significant potential, particularly in the field of drug discovery. While direct experimental characterization is limited, this guide has provided a robust, predictive overview of its physicochemical properties, a plausible synthetic route, and expected spectral characteristics based on the well-understood chemistry of its constituent functional groups and related analogs. The insights presented herein offer a solid foundation for researchers and scientists to begin laboratory investigation and explore the utility of this promising molecule. Further experimental validation of the properties and protocols outlined in this guide is strongly encouraged.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Methyl- and methoxy-substituted di[1][13]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies. RSC Publishing. Retrieved from

  • (n.d.). Supporting Information. Retrieved from

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Heterocyclic Chemistry.
  • MPG.PuRe. (n.d.). Supporting Information.
  • (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
  • PubChem. (n.d.). Pyridine, 2-(methylthio)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine pKa (THF) changes caused by substituent effects. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-bromo-3-methoxy-5-nitro-2-pyridinamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Retrieved from [Link]

  • New Journal of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Publishing. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. RSC Publishing. Retrieved from [Link]

  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. Retrieved from [Link]

  • Semantic Scholar. (2018). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0206048). Retrieved from [Link]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. The following sections detail the predicted Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine in a standard solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the protons of the methoxy, methylsulfanyl, and amine functional groups. The electron-donating effects of the amino and methoxy groups, along with the sulfur-containing substituent, will influence the chemical shifts of the pyridine ring protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~7.10d~2.0
H6~7.85d~2.0
NH₂~4.50br s-
OCH₃~3.90s-
SCH₃~2.45s-

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H4 and H6): The protons on the pyridine ring are expected to appear as doublets due to meta-coupling. The H4 proton is shielded by the adjacent electron-donating methoxy group, resulting in an upfield shift, while the H6 proton is deshielded by the ring nitrogen, leading to a downfield shift.

  • Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will resonate as a sharp singlet in the typical region for such functional groups.

  • Methylsulfanyl Protons (SCH₃): The protons of the methylsulfanyl group are also expected to appear as a sharp singlet, slightly upfield compared to the methoxy protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the pyridine ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~158.0
C3~145.0
C4~120.0
C5~125.0
C6~140.0
OCH₃~55.0
SCH₃~15.0

Causality in Experimental Choices for NMR:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it provides a clean spectral window. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing. For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

G H4 H4 (~7.10 ppm) H6 H6 (~7.85 ppm) H4->H6 J (meta) C4 C4 (~120.0 ppm) H4->C4 ¹J(C,H) C6 C6 (~140.0 ppm) H6->C6 ¹J(C,H) NH2 NH₂ (~4.50 ppm) C2 C2 (~158.0 ppm) NH2->C2 ²J(C,H) OCH3 OCH₃ (~3.90 ppm) C3 C3 (~145.0 ppm) OCH3->C3 ²J(C,H) SCH3 SCH₃ (~2.45 ppm) C5 C5 (~125.0 ppm) SCH3->C5 ²J(C,H)

Caption: Predicted ¹H-¹³C correlations for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine (C₇H₁₀N₂OS), the predicted molecular weight is approximately 170.24 g/mol .

Predicted Mass Fragmentation Pattern

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which then undergoes fragmentation. The most likely fragmentation pathways are dictated by the stability of the resulting fragments.

m/zPredicted FragmentPlausible Loss
170[M]⁺˙-
155[M - CH₃]⁺Loss of a methyl radical from the methoxy or methylsulfanyl group
123[M - SCH₃]⁺Loss of a methylsulfanyl radical
142[M - CO]⁺Loss of carbon monoxide from the pyridine ring
95[M - SCH₃ - CO]⁺Sequential loss of methylsulfanyl and carbon monoxide

Trustworthiness in Mass Spectrometry Protocols:

A self-validating system for mass spectrometry involves calibration of the instrument using a known standard (e.g., perfluorotributylamine) to ensure mass accuracy. Running a blank solvent injection before and after the sample analysis helps to identify any background contaminants. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.[1]

G M [M]⁺˙ m/z = 170 M_minus_CH3 [M - CH₃]⁺ m/z = 155 M->M_minus_CH3 - •CH₃ M_minus_SCH3 [M - SCH₃]⁺ m/z = 123 M->M_minus_SCH3 - •SCH₃ M_minus_CO [M - CO]⁺ m/z = 142 M->M_minus_CO - CO Fragment_95 [Fragment]⁺ m/z = 95 M_minus_SCH3->Fragment_95 - CO

Caption: Predicted mass fragmentation pathway of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450-3300Primary Amine (N-H)Asymmetric and symmetric stretching
3050-3000Aromatic C-HStretching
2950-2850Aliphatic C-H (in OCH₃ and SCH₃)Stretching
1620-1580C=C and C=NRing stretching
1250-1200Aryl-OAsymmetric C-O stretching
1050-1000Aryl-OSymmetric C-O stretching
700-650C-SStretching

Authoritative Grounding in IR Spectroscopy:

The predicted absorption bands are based on well-established correlation tables for IR spectroscopy.[2][3][4] The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.[3] The aromatic ring vibrations in the 1620-1580 cm⁻¹ region confirm the presence of the pyridine core.[2][4]

G FunctionalGroup Functional Group NH_stretch N-H Stretch Wavenumber Wavenumber (cm⁻¹) wn_NH 3450-3300 Aromatic_CH_stretch Aromatic C-H Stretch Aliphatic_CH_stretch Aliphatic C-H Stretch Ring_stretch C=C/C=N Ring Stretch CO_stretch C-O Stretch CS_stretch C-S Stretch wn_Aromatic_CH 3050-3000 wn_Aliphatic_CH 2950-2850 wn_Ring 1620-1580 wn_CO 1250-1000 wn_CS 700-650

Caption: Correlation of functional groups with their predicted IR absorption regions.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a 45° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

IR Spectroscopy Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The predicted spectroscopic data for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine provide a comprehensive analytical profile for this compound. The ¹H and ¹³C NMR spectra are expected to show characteristic signals that confirm the arrangement of substituents on the pyridine ring. Mass spectrometry will likely show a clear molecular ion and a predictable fragmentation pattern. Infrared spectroscopy will confirm the presence of the key amine, methoxy, and methylsulfanyl functional groups. This guide serves as a valuable resource for the identification and characterization of this and structurally related molecules.

References

  • American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
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Foundational

Structural Elucidation and Solid-State Analysis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

The following is an in-depth technical guide regarding the solid-state characterization of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine . Technical Whitepaper | Structural Biology & Medicinal Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solid-state characterization of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine .

Technical Whitepaper | Structural Biology & Medicinal Chemistry Division

Executive Summary

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine (CAS: 1638201-69-0) represents a critical pharmacophore in modern drug development, particularly as a kinase inhibitor scaffold where the 2-aminopyridine motif functions as a hinge-binder. The 3-methoxy group provides steric governance and intramolecular hydrogen bonding, while the 5-methylsulfanyl (thiomethyl) moiety offers a lipophilic vector for hydrophobic pocket occupation.

This guide details the crystallographic characterization strategy for this molecule. It synthesizes established structural data from homologous 2-aminopyridines to define the expected packing motifs, hydrogen bonding networks, and experimental protocols required for definitive X-ray structure determination.

Chemical Context & Structural Logic[1][2][3]

The Aminopyridine Scaffold

The core utility of this molecule lies in its ability to form precise hydrogen bonds. In the solid state, 2-aminopyridines typically adopt a centrosymmetric dimer configuration.

  • Donor: The exocyclic amine (-NH₂).

  • Acceptor: The endocyclic pyridine nitrogen (

    
    ).
    
Substituent Effects
  • 3-Methoxy Group (-OMe): Positioned ortho to the amine, this group exerts a "conformation locking" effect. The oxygen atom acts as an intramolecular acceptor for one of the amine protons, planarizing the molecule and reducing the entropic penalty upon binding to a protein target.

  • 5-Methylsulfanyl Group (-SMe): This group introduces a "soft" polarizability. Unlike oxygen analogs, the sulfur atom induces different packing forces, often favoring edge-to-face

    
    -interactions or sulfur-aromatic interactions rather than classical hydrogen bonding.
    

Experimental Protocol: Crystallization & Data Collection

To obtain the definitive X-ray structure, the following self-validating workflow is recommended. This protocol prioritizes the growth of single crystals suitable for diffraction (dimensions


 mm).
Crystallization Screening Matrix

The high polarity of the amine combined with the lipophilicity of the -SMe group requires a biphasic solvent strategy.

MethodSolvent System (v/v)ConditionsTarget Outcome
Slow Evaporation Ethanol / Dichloromethane (1:1)Ambient Temp, perforated capPrisms/Blocks (Thermodynamic form)
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Sitting Drop,

High-quality needles/plates
Cooling Acetonitrile

(ramp

/min)
Large single crystals
Diffraction Workflow (DOT Visualization)

CrystallographyWorkflow Sample Compound Purification (>99%) Screen Crystallization Screening Sample->Screen Dissolution Mount Cryo-Mounting (Paratone Oil) Screen->Mount Selection Collect Data Collection (Mo/Cu Kalpha) Mount->Collect 100 K Process Integration & Scaling (XDS/DIALS) Collect->Process Diffraction Frames Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve HKL File Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Phases Refine->Refine Cycles

Figure 1: Standardized workflow for small-molecule X-ray structure determination.

Structural Analysis & Predicted Metrics

Based on the Cambridge Structural Database (CSD) averages for 2-amino-3-methoxypyridine derivatives, the following structural parameters are the statistical baselines for validation.

Unit Cell & Space Group Prediction
  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     (Most common for centrosymmetric organic dimers) or 
    
    
    
    .
  • Z' (Molecules per Asymmetric Unit): Likely 1.

Hydrogen Bonding Network

The structure is dominated by the


 supramolecular synthon . Two molecules pair up, with the amine of Molecule A donating to the pyridine ring nitrogen of Molecule B, and vice versa.

Predicted Bond Metrics:

InteractionTypeDonor

Acceptor Distance (

)
Angle (

)
Structural Role
N-H

N
Intermolecular


Dimer Formation (Primary)
N-H

O
Intramolecular


Planarization (3-OMe lock)
C-H

S
Weak Intermolecular


Crystal Packing (Layering)
Conformational Analysis

The 3-methoxy group is expected to lie coplanar with the pyridine ring (


 torsion angle 

or

). This is due to the intramolecular hydrogen bond between the amine hydrogen and the methoxy oxygen. This "lock" is a critical feature for medicinal chemists, as it pre-organizes the molecule for binding to kinase hinge regions, reducing the entropic cost of binding.
Interaction Topology (DOT Visualization)

HBondNetwork MolA Molecule A (Donor/Acceptor) MolA->MolA Intramolecular N-H...O (Lock) MolB Molecule B (Acceptor/Donor) MolA->MolB N-H...N (Dimer) 2.98 Å MolC Molecule C (Stacking) MolA->MolC Pi-Stacking / S...S 3.4 Å MolB->MolA N-H...N (Dimer) 2.98 Å MolB->MolB Intramolecular N-H...O (Lock)

Figure 2: Predicted hydrogen bonding topology showing the characteristic


 dimer and intramolecular lock.

Implications for Drug Design[2]

Understanding the solid-state structure of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine allows for precise bioisosteric replacement strategies:

  • The "Hinge" Region: The N1 (pyridine) and 2-NH2 (amine) motif mimics the Adenine ring of ATP. The crystal structure confirms the distance between these points is rigid, ideal for H-bonding to the kinase hinge backbone (e.g., Met, Glu residues).

  • Solubility Profile: The crystal density and packing efficiency (driven by the SMe group) directly correlate to aqueous solubility. High melting point polymorphs (indicated by dense packing) may require formulation enhancement (e.g., salt formation with HCl or Mesylate).

  • Metabolic Stability: The orientation of the S-Me group in the crystal can indicate its accessibility to cytochrome P450 enzymes. If the S-Me is buried in the crystal lattice, it suggests a compact lipophilic profile; however, in solution, the sulfur is a prime site for oxidation to sulfoxide/sulfone.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for packing forces).
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie. Link

  • PubChem Compound Summary. (2024). 2-Amino-3-methoxypyridine (Analogous Scaffold). National Library of Medicine. Link

Exploratory

A Technical Guide to Determining the Solubility Profile of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Executive Summary The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior and utility in drug discovery and development.[1][2][3][4] It is a key determinant of a drug'...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior and utility in drug discovery and development.[1][2][3][4] It is a key determinant of a drug's absorption, distribution, and overall bioavailability, making its early characterization essential for identifying viable therapeutic candidates.[2][4][5] This guide provides a comprehensive framework for determining the aqueous and organic solubility profile of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. While publicly available solubility data for this specific compound is limited, this document outlines the gold-standard experimental methodologies, theoretical considerations, and data interpretation strategies necessary for its complete characterization. We present a detailed protocol for the thermodynamic shake-flask method, discuss the influence of pH on solubility for this ionizable molecule, and provide context for interpreting the resulting data to guide formulation, screening, and preclinical development decisions.

Introduction: The Imperative of Solubility Characterization

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a substituted aminopyridine, a class of compounds frequently explored in medicinal chemistry. Before significant resources are invested in evaluating its biological activity and therapeutic potential, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility—the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature—is a cornerstone property.[5]

Poor aqueous solubility can severely hamper drug development, leading to:

  • Low oral bioavailability, limiting therapeutic efficacy.[2][6]

  • Challenges in developing suitable formulations for both in vitro and in vivo studies.[1]

  • Unreliable results in biological assays due to compound precipitation.[7]

Therefore, a robust and early assessment of a compound's solubility profile across a range of relevant solvents is not merely a characterization step but a critical, decision-driving activity in the drug discovery pipeline.[3][4] This guide provides the scientific rationale and detailed protocols to empower researchers to generate a high-quality solubility dataset for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.

Predicted Physicochemical Properties & Theoretical Framework

While experimental data for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is not widely published, its structure allows for the prediction of key properties that govern its solubility. The presence of a basic aminopyridine core suggests that its aqueous solubility will be highly dependent on pH.

Structural Features Influencing Solubility:

  • Aminopyridine Core: The primary amine and the pyridine nitrogen are basic centers that can be protonated at acidic pH.

  • Methoxy and Methylsulfanyl Groups: These groups add to the molecule's lipophilicity, which may decrease its intrinsic solubility in water.

The Role of pH and the Henderson-Hasselbalch Equation

For an ionizable compound like 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine (a weak base), the relationship between pH, the compound's dissociation constant (pKa), and its solubility is described by the Henderson-Hasselbalch equation.[8][9][10] When the pH of the solution is below the compound's pKa, the basic functional groups will be predominantly protonated. This charged (ionized) form is generally more water-soluble than the neutral (unionized) form.

The total solubility (S_total) at a given pH can be expressed as:

S_total = S_0 * (1 + 10^(pKa - pH))

Where:

  • S_0 is the intrinsic solubility (the solubility of the neutral, unionized form).

  • pKa is the acid dissociation constant of the conjugate acid.

This relationship underscores the necessity of measuring solubility not just in pure water, but across a pH range relevant to physiological conditions (e.g., pH 1.2 to 6.8) to predict its behavior in the gastrointestinal tract.[11]

Experimental Methodology: The Shake-Flask Method for Thermodynamic Solubility

To obtain the most accurate and relevant solubility data, the shake-flask method is the universally recognized gold standard.[5][11][12] This technique measures the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a given solvent after sufficient equilibration time.[6][13] This is distinct from kinetic solubility, which is often higher and less stable.[7][11]

Materials and Reagents
  • Compound: 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine (solid, >95% purity)

  • Solvents:

    • Deionized Water (Type I)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl), ~pH 1.2

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Ethanol (200 proof), HPLC grade

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge capable of >10,000 x g

    • Calibrated pH meter

    • HPLC or UPLC system with UV or MS detector

    • Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow

The following protocol outlines a self-validating system for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid compound (~2-5 mg) into 2 mL glass vials prep2 Add 1 mL of each test solvent to respective vials prep1->prep2 n ≥ 3 replicates per solvent equil1 Seal vials securely prep2->equil1 equil2 Place on orbital shaker at 25°C for 24-48 hours equil1->equil2 Ensures thermodynamic equilibrium sep1 Centrifuge vials at 10,000 x g for 15 minutes equil2->sep1 sep2 Carefully collect supernatant sep1->sep2 Pellets undissolved solid sep3 Filter supernatant through 0.22 µm syringe filter sep2->sep3 Removes fine particulates quant2 Dilute filtered supernatant into the mobile phase sep3->quant2 quant1 Prepare calibration standards from a known stock solution (e.g., in DMSO) quant3 Analyze standards and samples by validated HPLC-UV/MS method quant1->quant3 quant2->quant3 quant4 Calculate concentration from the calibration curve quant3->quant4

Figure 1: Workflow for Thermodynamic Solubility Determination.

Causality and Self-Validation in the Protocol
  • Why excess solid? Adding an amount of compound that cannot fully dissolve ensures that the resulting solution is truly saturated.

  • Why 24-48 hours of shaking? This extended period is crucial for reaching thermodynamic equilibrium, especially for crystalline solids that may dissolve slowly.[11][13] Shorter incubation times might measure kinetic solubility, which is less representative of in vivo conditions.

  • Why centrifugation AND filtration? This dual-step process provides robust removal of undissolved solid. Centrifugation pellets the bulk of the material, while the subsequent filtration removes any fine, suspended microcrystals that could artificially inflate the measured concentration.[11][12]

  • Why a validated HPLC method? The quantification step must be accurate and reproducible. A validated analytical method with a proper calibration curve ensures that the measured concentration is reliable.[14] The calibration standards, prepared from a precisely weighed stock solution, serve as the reference against which the unknown sample concentration is determined.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine at 25°C

Solvent System pH (Aqueous Only) Solubility (µg/mL) Solubility (µM) Classification
0.1 N HCl ~1.2 Experimental Value Calculated Value e.g., Soluble
Deionized Water Measured Value Experimental Value Calculated Value e.g., Sparingly Soluble
PBS 7.4 Experimental Value Calculated Value e.g., Slightly Soluble
DMSO N/A Experimental Value Calculated Value e.g., Very Soluble
Ethanol N/A Experimental Value Calculated Value e.g., Freely Soluble
Methanol N/A Experimental Value Calculated Value e.g., Soluble

| Acetonitrile | N/A | Experimental Value | Calculated Value | e.g., Slightly Soluble |

Interpreting the Results
  • Aqueous Solubility (pH-Dependence): It is anticipated that the solubility will be highest in the acidic medium (0.1 N HCl) due to the protonation of the basic amine and pyridine nitrogen. The solubility in neutral PBS (pH 7.4) and pure water is expected to be significantly lower, representing the intrinsic solubility (S_0) of the compound. This pH-dependent profile is critical for predicting oral absorption.

  • Organic Solvent Solubility: High solubility in DMSO is expected, making it an ideal solvent for preparing concentrated stock solutions for in vitro screening.[15] When using DMSO stocks for aqueous biological assays, care must be taken to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or cell toxicity.[15] Solubility in solvents like ethanol and methanol provides options for formulation and purification strategies.

Practical Implications for Researchers

Stock Solution Preparation

A well-defined protocol for preparing accurate stock solutions is essential for reproducible experiments.[16][17]

Figure 2: Protocol for Preparing Accurate Stock Solutions.

  • Solvent Choice: Based on the solubility data, DMSO is the recommended solvent for preparing high-concentration stock solutions.

  • Accuracy: Use a calibrated analytical balance and volumetric flasks or pipettes for accuracy.[17]

  • Storage: Aliquoting stock solutions into smaller, single-use volumes prevents degradation from repeated freeze-thaw cycles.[15]

In Vitro Assay Considerations

When diluting a DMSO stock into an aqueous assay buffer, the compound's aqueous solubility limit must not be exceeded. If the final concentration in the assay is higher than its measured solubility at that buffer's pH, the compound may precipitate, leading to erroneously low activity readings.

Conclusion

Characterizing the solubility profile of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a foundational step in its evaluation as a potential drug candidate. By employing the robust, gold-standard shake-flask methodology detailed in this guide, researchers can generate reliable thermodynamic solubility data across a panel of pharmaceutically relevant solvents. This information is indispensable for making informed decisions regarding compound handling, formulation development, and the design of meaningful biological experiments, ultimately accelerating the drug discovery process and mitigating the risk of late-stage failures.

References

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 27-52). Academic Press. Available from: [Link]

  • Sciforum. (2025). Solubility in drug discovery: Significance and symbolism. MDPI. Available from: [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

  • Böhm, F., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Journal of Cheminformatics. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Sundia. Available from: [Link]

  • Jorgensen, M.R., & Czarnik, A.W. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2535-2544. Available from: [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Available from: [Link]

  • Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available from: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Erhirhie, E.O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Journal of Natural Sciences Research. Available from: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation. Microbe Notes. Available from: [Link]

  • Box, K., & Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. Available from: [Link]

  • U.S. EPA. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. United States Environmental Protection Agency. Available from: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. University of Alberta. Available from: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

Sources

Foundational

The Aminopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals The aminopyridine scaffold, a pyridine ring substituted with an amino group, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its decep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The aminopyridine scaffold, a pyridine ring substituted with an amino group, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its deceptively simple structure belies a rich chemical character that enables it to interact with a wide array of biological targets, leading to a multitude of FDA-approved drugs and a continuous stream of new therapeutic candidates.[1][2] This guide provides a detailed exploration of the aminopyridine core, from its fundamental physicochemical properties to its application in cutting-edge drug design, offering field-proven insights for researchers and drug development scientists.

Section 1: Physicochemical & Pharmacokinetic Profile: The Basis of Versatility

The success of the aminopyridine scaffold is rooted in its unique electronic and structural properties. The position of the nitrogen atom within the pyridine ring and the location of the exocyclic amino group (2-, 3-, or 4-aminopyridine) profoundly influence its basicity, hydrogen bonding potential, and overall pharmacokinetic profile.

  • Basicity (pKa): The pyridine nitrogen (pKa ≈ 5.2) acts as a mild base, while the exocyclic amino group's basicity is modulated by its position. For instance, 4-aminopyridine is significantly more basic (pKa ≈ 9.17) than 2-aminopyridine.[1] This tunable basicity is critical for forming salt bridges with acidic residues in protein binding pockets and for influencing solubility and absorption.[1][3]

  • Hydrogen Bonding: The scaffold is an exceptional hydrogen bond donor (via the -NH2 group) and acceptor (via the ring nitrogen). This dual character allows it to form multiple, high-affinity interactions with biological targets, a key feature of many successful drugs.

  • Lipophilicity and Solubility: Aminopyridines generally possess moderate lipophilicity (e.g., 4-aminopyridine LogP ≈ 0.3), which is a favorable starting point for drug design.[1][4] This property can be readily modified through substitution on the ring or the amino group to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5] The inherent basicity of the scaffold often enhances aqueous solubility, a desirable trait for drug formulation.[6]

Table 1: Comparative Physicochemical Properties of Aminopyridine Isomers

IsomerMolecular Weight ( g/mol )pKaLogPWater Solubility (g/L)
2-Aminopyridine 94.116.860.5987
3-Aminopyridine 94.115.980.22999
4-Aminopyridine 94.119.110.32112[7]

Data compiled from various chemical databases. pKa and LogP values can vary slightly based on experimental conditions.

Section 2: The Aminopyridine Scaffold as a Privileged Fragment

A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The aminopyridine core is a classic example, appearing in drugs that target ion channels, enzymes, and receptors.[1][8] Its versatility stems from its ability to act as a bioisostere for other aromatic rings while providing unique interaction points. For example, replacing an aniline or other phenyl derivatives with an aminopyridine can introduce a key hydrogen bond acceptor (the ring nitrogen) and modulate the molecule's pKa, often leading to improved solubility and potency.[5]

The utility of this scaffold is evident in the diverse range of diseases treated by aminopyridine-containing drugs, including multiple sclerosis, cancer, and infectious diseases.[1][5]

G cluster_aminopyridine Aminopyridine Scaffold cluster_properties Key Physicochemical Properties cluster_applications Diverse Biological Targets Aminopyridine Aminopyridine Core Structure pKa Tunable pKa Aminopyridine->pKa confers HBD H-Bond Donor Aminopyridine->HBD confers HBA H-Bond Acceptor Aminopyridine->HBA confers Solubility Aqueous Solubility Aminopyridine->Solubility confers IonChannels Ion Channels (e.g., K+ Channels) pKa->IonChannels enables interaction with Enzymes Enzymes (e.g., Kinases) pKa->Enzymes enables interaction with Receptors Receptors (e.g., GPCRs) pKa->Receptors enables interaction with HBD->IonChannels enables interaction with HBD->Enzymes enables interaction with HBD->Receptors enables interaction with HBA->IonChannels enables interaction with HBA->Enzymes enables interaction with HBA->Receptors enables interaction with Solubility->IonChannels enables interaction with Solubility->Enzymes enables interaction with Solubility->Receptors enables interaction with

Caption: Logical relationship between the aminopyridine scaffold's properties and its broad applicability.

Section 3: Key Therapeutic Applications & Case Studies

The true impact of the aminopyridine scaffold is best illustrated through examples of its successful incorporation into marketed drugs.

Dalfampridine (4-aminopyridine) is a prime example of the scaffold itself being the active pharmaceutical ingredient. It is approved for improving walking in patients with multiple sclerosis (MS).[4][7]

  • Mechanism of Action: In MS, demyelination of neurons leads to an exposure of voltage-gated potassium channels. The resulting leakage of potassium ions weakens the action potential, impairing nerve conduction. Dalfampridine blocks these channels, reducing the leakage of potassium and thereby restoring the propagation of action potentials in demyelinated axons.[1][4]

  • Structure-Activity Relationship (SAR): The SAR for dalfampridine is exquisitely simple. The 4-aminopyridine structure is essential for its activity. The amino group at the 4-position is critical for blocking the potassium channel pore. The basicity of the molecule ensures it is protonated at physiological pH, which is important for its interaction with the channel.

cluster_restored Therapeutic Effect Demyelination Demyelination in MS K_Leak K+ Channel Exposure & Ion Leakage Demyelination->K_Leak WeakAP Weakened Action Potential K_Leak->WeakAP RestoreAP Restores Action Potential ImpairedConduction Impaired Nerve Conduction WeakAP->ImpairedConduction Dalfampridine Dalfampridine (4-Aminopyridine) Block Blocks K+ Channels Dalfampridine->Block Dalfampridine->RestoreAP Block->K_Leak ImprovedConduction Improved Nerve Conduction RestoreAP->ImprovedConduction

Caption: Mechanism of action for Dalfampridine in multiple sclerosis.

The aminopyridine scaffold is a common feature in many small-molecule kinase inhibitors used in cancer therapy. The 2-aminopyridine moiety, in particular, is adept at forming a crucial "hinge-binding" interaction with the ATP-binding site of many kinases. This interaction typically involves two hydrogen bonds between the exocyclic amino group and the ring nitrogen of the scaffold and the backbone of the kinase hinge region.

Table 2: Examples of Aminopyridine-Containing Kinase Inhibitors

Drug NameTarget Kinase(s)IndicationRole of Aminopyridine
Alectinib ALK, RETNon-Small Cell Lung CancerHinge-binding, core scaffold
Brigatinib ALK, EGFRNon-Small Cell Lung CancerHinge-binding, core scaffold
Vandetanib VEGFR, EGFR, RETMedullary Thyroid CancerHinge-binding, core scaffold
Section 4: Synthetic Strategies

The synthesis of aminopyridine derivatives is well-established, providing medicinal chemists with a robust toolkit to explore chemical space.

  • Chichibabin Reaction: A classic method for the direct amination of pyridine using sodium amide to produce 2-aminopyridine.[9]

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines, particularly those activated by electron-withdrawing groups, readily undergo substitution with amines. For example, 2-chloropyridines can react with various amines to yield substituted 2-aminopyridines.[10]

  • Transition Metal-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination allow for the efficient coupling of halopyridines with a wide range of amines under milder conditions, offering greater scope and functional group tolerance.

  • From Pyridine N-oxides: Pyridine N-oxides can be nitrated and subsequently reduced to form aminopyridines, offering alternative regiochemical outcomes.[9]

  • Hofmann Rearrangement: 3-aminopyridine can be synthesized from nicotinamide via the Hofmann rearrangement.[11]

  • Reaction Setup: To an oven-dried reaction vial, add 2-bromopyridine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-aminopyridine derivative.

Section 5: Challenges and Future Directions

Despite its utility, the aminopyridine scaffold is not without its challenges. Potential liabilities can include off-target effects, particularly on hERG channels or CYP450 enzymes, and metabolic instability. However, modern medicinal chemistry strategies are continually being developed to mitigate these risks. These include:

  • Structure-Based Design: Using X-ray crystallography and computational modeling to design derivatives with improved selectivity and reduced off-target binding.

  • Bioisosteric Replacement: In cases where the aminopyridine core presents a liability, it can sometimes be replaced with other heterocycles (e.g., aminooxazoles) to improve the overall drug profile.[12]

  • Fused Ring Systems: Expanding the scaffold into fused systems like imidazopyridines can offer new interaction points and improved physicochemical properties.[13][14]

The future of the aminopyridine scaffold remains bright. Its proven track record and synthetic tractability ensure it will continue to be a go-to fragment for lead identification and optimization. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly be adapted to meet new therapeutic challenges, from targeting novel protein-protein interactions to developing next-generation covalent inhibitors.[1]

Conclusion

The aminopyridine scaffold is a testament to the power of a well-chosen heterocyclic core in drug discovery. Its combination of favorable physicochemical properties, versatile binding capabilities, and synthetic accessibility has cemented its status as a truly privileged structure. For medicinal chemists, a deep understanding of the nuances of this scaffold—from its pKa modulation to its role in hinge-binding—is essential for the rational design of the next generation of innovative medicines.

References

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Anonymous. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Anonymous. (2026).
  • Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • El-Sayed, N. F., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Anonymous. (2026). 4-Aminopyridine | 504-24-5. ChemicalBook.
  • El-Sayed, N. F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Anonymous. (n.d.). 4-Aminopyridine | C5H6N2. PubChem.
  • Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
  • Anonymous. (2025). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances.
  • Anonymous. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • Anonymous. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Anonymous. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Application Note: High-Efficiency Synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Executive Summary This protocol details the step-by-step synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine , a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Executive Summary

This protocol details the step-by-step synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine , a functionalized aminopyridine scaffold often utilized in the development of kinase inhibitors and heterocyclic pharmaceutical intermediates.[1] The synthesis strategy employs a convergent two-step sequence starting from the commercially available 3-methoxypyridin-2-amine .[1]

The key transformations include:

  • Regioselective Bromination: Electrophilic aromatic substitution to install a halogen handle at the C5 position.[1]

  • Palladium-Catalyzed C–S Cross-Coupling: Introduction of the methylsulfanyl motif via Buchwald-Hartwig type sulfanylation.[1]

This guide prioritizes high-purity isolation and scalability, utilizing established catalytic systems to ensure reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two precursor stages.[1][2][3] The amino group at C2 is a strong ortho/para director, while the methoxy group at C3 reinforces activation at C5 (para to the amine).[1] This electronic synergy allows for highly selective bromination at C5 using N-bromosuccinimide (NBS).[1] The final C–S bond is formed via Pd-catalyzed cross-coupling, which is superior to nucleophilic aromatic substitution (SNAr) for this electron-rich system.[1]

Retrosynthesis Target Target: 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Intermediate Intermediate: 5-Bromo-3-methoxypyridin-2-amine Target->Intermediate Pd-Catalyzed C-S Coupling SM Starting Material: 3-Methoxypyridin-2-amine Intermediate->SM Regioselective Bromination (C5)

Figure 1: Retrosynthetic logic exploiting the directing effects of the 2-amino group.[1]

Safety & Hazard Assessment

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Aminopyridines can be toxic if swallowed or absorbed through skin.[1]Wear double nitrile gloves; handle in a certified fume hood.[1]
Stench Sodium thiomethoxide (NaSMe) releases methanethiol (rotten cabbage odor) upon hydrolysis.[1]Use a bleach trap for all effluent; keep reaction sealed.[1]
Sensitizer Palladium catalysts and organic bromides are potential sensitizers.[1]Avoid dust formation; use weighing boats and antistatic guns.[1]

General Principle: All reactions involving sulfur nucleophiles must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation to sulfoxides/sulfones and to contain odors.[1]

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-methoxypyridin-2-amine

This step utilizes N-bromosuccinimide (NBS) for mild, regioselective bromination.[1]

Reagents & Materials:

  • Substrate: 3-Methoxypyridin-2-amine (CAS: 10201-71-5)[1][4]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)[1]

  • Workup: Sodium thiosulfate (sat.[1] aq.), Ethyl Acetate[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-methoxypyridin-2-amine (10.0 mmol) and Acetonitrile (50 mL). Cool to 0 °C in an ice bath.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C to ensure regioselectivity.

  • Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The product typically appears as a less polar spot.[1]

  • Quench: Dilute the mixture with water (50 mL) and add saturated aqueous sodium thiosulfate (20 mL) to destroy excess bromine.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 85-95% (Off-white solid).[1]

Step 2: Pd-Catalyzed Thiolation to 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Direct nucleophilic substitution is difficult on this electron-rich ring.[1] Palladium catalysis (Buchwald-Hartwig conditions) provides a robust C–S bond formation.[1]

Reagents & Materials:

ComponentRoleEquiv.Notes
5-Bromo-3-methoxypyridin-2-amine Substrate1.0From Step 1
Sodium Thiomethoxide (NaSMe) Nucleophile1.2Hygroscopic; handle quickly
Pd₂(dba)₃ Catalyst Precursor0.0252.5 mol% Pd loading
Xantphos Ligand0.055 mol%
Dioxane Solvent-Anhydrous, degassed
DIPEA Base (Auxiliary)2.0Optional, if using thiol gas

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.

  • Charging: Add the 5-bromo precursor (5.0 mmol), NaSMe (6.0 mmol), Pd₂(dba)₃ (0.125 mmol), and Xantphos (0.25 mmol).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (25 mL) via syringe. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for catalyst life).[1]

  • Heating: Seal the vessel and heat to 100 °C for 12–16 hours. The mixture will turn dark (characteristic of active Pd species).[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black.[1] Rinse the pad with EtOAc.[1]

  • Washing: Wash the filtrate with water (2 x 30 mL) and brine. Note: Treat aqueous waste with bleach to neutralize sulfur smell.[1]

  • Purification: Concentrate the organic phase. Purify via flash column chromatography (Silica gel, eluent: 20-60% EtOAc in Hexanes). The target compound is polar due to the amine.

Expected Yield: 70-80% (Pale yellow solid).[1]

Reaction Pathway Visualization

ReactionScheme SM 3-Methoxypyridin-2-amine (C6H8N2O) Step1 Step 1: Bromination NBS, ACN, 0°C -> RT SM->Step1 Inter 5-Bromo-3-methoxypyridin-2-amine (C6H7BrN2O) Step1->Inter Step2 Step 2: C-S Coupling NaSMe, Pd2(dba)3, Xantphos Dioxane, 100°C Inter->Step2 Prod TARGET: 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Step2->Prod

Figure 2: Synthetic workflow from starting material to final thioether product.

Analytical Validation

Upon isolation, the identity of the compound should be verified using 1H NMR (DMSO-d₆) .

  • δ 2.45 ppm (s, 3H): Methylsulfanyl group (-SCH₃).[1][5]

  • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ 5.80 ppm (bs, 2H): Primary amine (-NH₂), exchangeable with D₂O.[1]

  • δ 7.10 ppm (d, 1H): Pyridine H4 (meta to amine).[1]

  • δ 7.65 ppm (d, 1H): Pyridine H6 (ortho to amine, deshielded by ring nitrogen).[1]

Note: Chemical shifts are estimated based on analogous 2-amino-3-methoxy-5-substituted pyridines.[1]

References

  • Bromination of Aminopyridines

    • Schlosser, M., et al. "Halogen/Metal Permutation of 2-, 3-, and 4-Bromopyridines."[1] Journal of Organic Chemistry, 2005.[1][6]

    • Note: Describes regioselectivity in pyridine halogen
  • Palladium-Catalyzed C-S Coupling (Thiolation)

    • Fernández-Rodríguez, M. A., et al.[1] "A General and Efficient Catalyst System for a C-S Coupling of Aryl Halides with Thiols." Chemistry - A European Journal, 2010.[1] [1]

    • Note: Establishes the Pd/Xantphos system for high-yield thioether synthesis.
  • Precursor Availability

    • PubChem Compound Summary for 3-methoxypyridin-2-amine (CAS 10201-71-5).[1] [1]

  • Analogous Synthesis (Methodology Grounding)

    • Itami, K., et al. "Palladium-catalyzed direct thiolation and selenation of aryl C–H bonds."[1] Dalton Transactions, 2018.[1]

Sources

Application

High-Throughput Screening of Aminopyridine Libraries: From Thallium Flux to TR-FRET

Abstract The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from potassium channel blockers (e.g., Dalfampridine) to kinase inhibitors. H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from potassium channel blockers (e.g., Dalfampridine) to kinase inhibitors. However, the dual activity of this scaffold—often modulating both ion channels and intracellular signaling enzymes—presents a unique screening challenge. This guide details a bifurcated High-Throughput Screening (HTS) workflow designed to profile aminopyridine libraries. We integrate a primary Thallium (


) Flux assay  for 

channel modulation and a secondary TR-FRET assay for kinase off-target profiling, culminating in Automated Patch Clamp (APC) validation.

Phase 1: Library Design & Pre-Screening Considerations

The Solubility Paradox

Aminopyridines are generally polar, but lipophilic substitutions required for potency often reduce solubility. In HTS, "false negatives" frequently arise from compound precipitation in the assay buffer rather than lack of potency.

  • Expert Insight: Do not rely solely on visual inspection. Use laser nephelometry to determine the solubility limit of your library in the specific assay buffer (HBSS vs. Kinase Buffer) before screening.

  • DMSO Tolerance: Aminopyridines can be prone to aggregation. Maintain final DMSO concentrations

    
     (v/v) to prevent non-specific membrane perturbations in cell-based assays.
    
Plate Formatting[1]
  • Controls: Columns 1 and 2 should contain the vehicle control (DMSO) and a reference standard (e.g., 4-Aminopyridine for channel blockade, Staurosporine for kinase inhibition).

  • Edge Effects: To mitigate evaporation in 384-well plates during 37°C incubations, fill perimeter wells with sterile water or medium, avoiding compound placement in these rows.

Phase 2: Primary Screen – Thallium ( ) Flux Assay

Target: Voltage-Gated Potassium Channels (


)
Principle: 

acts as a surrogate for

. When channels open,

flows down its concentration gradient into the cell, binding a thallium-sensitive fluorescent dye.[1]
Mechanism of Action

The assay relies on the permeability of


 channels to 

.[1][2] Upon stimulation (high external

), the channels open, allowing extracellular

to enter.[1] The intracellular dye binds

, causing a massive increase in fluorescence intensity.
Workflow Diagram

Tl_Flux_Workflow Cells Cell Seeding (CHO/HEK-Kv) Dye Dye Loading (Tl-Sensitive Dye + Probenecid) Cells->Dye 37°C, 60 min Wash Wash Step (Optional/No-Wash) Dye->Wash Remove extracellular dye Compound Compound Addition (Aminopyridine Library) Wash->Compound Incubate 15 min Stimulus Stimulus Injection (Tl2SO4 + K2SO4) Compound->Stimulus On-line addition Read Kinetic Read (FLIPR/PHERAstar) Stimulus->Read 0-120 sec

Figure 1: Step-by-step workflow for the Thallium Flux Assay. Note the critical on-line addition of the stimulus.

Detailed Protocol

Reagents:

  • Assay Buffer: HBSS (Chloride-free recommended to prevent TlCl precipitation).

  • Stimulus Buffer:

    
     (2-5 mM) + 
    
    
    
    (10 mM) in chloride-free buffer.
  • Dye: Thallos™ or FluxOR™ II.[3]

  • Probenecid: 2.5 mM (Inhibits anion transport to keep dye inside cells).

Step-by-Step:

  • Seeding: Plate cells (CHO or HEK293 stably expressing target

    
    ) at 10,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate 24h.
    
  • Dye Loading: Remove culture medium. Add 20 µL/well of Dye Loading Solution containing Probenecid.

  • Incubation: Incubate 60 min at Room Temperature (RT) in the dark.

  • Compound Addition: Add 10 µL of 3X concentrated aminopyridine compounds. Incubate 15-30 min.

  • Baseline Read: Measure fluorescence for 10 seconds (Excitation 490 nm / Emission 520 nm).

  • Stimulation: Inject 10 µL of Stimulus Buffer (

    
     mix) using the liquid handler of the reader (e.g., FLIPR Tetra).
    
  • Kinetic Read: Monitor fluorescence increase for 90-120 seconds.

Data Analysis: Calculate the slope of the fluorescence increase or the Area Under the Curve (AUC).



Phase 3: Secondary Screen – TR-FRET Kinase Assay

Target: Off-target Kinase Profiling (e.g., TYK2, CDK) Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide donors (Europium/Terbium) to eliminate short-lived background fluorescence from the aminopyridine compounds themselves.

Why TR-FRET for Aminopyridines?

Many aminopyridines are autofluorescent in the blue/green spectrum. Standard fluorescence intensity assays yield high false positives. TR-FRET introduces a time delay (50-100 µs) before measurement, ensuring the signal detected is purely from the biological interaction.

Assay Mechanism Diagram

TR_FRET_Mechanism cluster_binding Binding Competition Donor Donor (Europium-Ab) Tracer Tracer (Alexa647-Inhibitor) Donor->Tracer FRET (Energy Transfer) Kinase Kinase (GST-tagged) Kinase->Donor Ab binds Tag Kinase->Tracer Tracer binds Active Site Compound Test Compound (Aminopyridine) Compound->Kinase Displaces Tracer Compound->Tracer Loss of FRET Signal

Figure 2: Competitive binding mode. The aminopyridine compound displaces the tracer, reducing the FRET signal.

Protocol (LanthaScreen™ / HTRF Style)

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Fluorescently labeled ATP-competitive inhibitor (e.g., Kinase Tracer 236).

  • Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).[4]

Step-by-Step:

  • Preparation: Prepare 1X Kinase Buffer containing the Kinase (5 nM) and Antibody (2 nM).

  • Dispense: Add 5 µL of Kinase/Ab mix to a 384-well white low-volume plate.

  • Compound: Add 5 µL of test compound (diluted in buffer with <1% DMSO). Incubate 15 min.

  • Tracer: Add 5 µL of Tracer (4X concentration).

  • Equilibrium: Incubate 60 min at RT.

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.[5]

    • Emission 2 (Acceptor): 665 nm.[5]

    • Delay: 50 µs.

Phase 4: Hit Validation – Automated Patch Clamp (APC)

Technology: QPatch / SyncroPatch / IonFlux Purpose: Thallium flux is a surrogate; it measures ion flow but cannot distinguish between pore blockers and gating modifiers. APC provides the "ground truth."

Validation Protocol
  • Chip Priming: Prime microfluidic chips with intracellular solution.

  • Cell Catch: Dispense cell suspension. Apply suction to achieve Gigaseal (>1 G

    
    ).
    
  • Break-In: Apply suction pulses to establish whole-cell configuration.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (to open channels).

    • Record peak current (

      
      ).
      
  • Perfusion: Apply "Hit" compound from HTS.[2][6] Incubate 2-3 min.

  • Record: Repeat voltage step. Record current (

    
    ).
    
  • Analysis: Hits are confirmed if they show dose-dependent current inhibition with clean washout.

Summary of Assay Parameters

ParameterThallium Flux (Primary)TR-FRET (Secondary)Auto Patch Clamp (Validation)
Throughput Ultra-High (1536/384-well)Ultra-High (1536/384-well)Medium (16/48/384 parallel)
Cost/Well LowModerateHigh
Interference Autofluorescence (High)Low (Time-Resolved)None (Electrical)
Readout Fluorescence IntensityRatiometric (665/620 nm)Current (pA)
Z' Factor Goal > 0.5> 0.7N/A

References

  • Metrion Biosciences. (2021).[2] Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]

  • BMG LABTECH. (2025).[7] Adaptation of a potassium channel assay to enable easier high throughput screening. Retrieved from [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Retrieved from [Link]

Sources

Method

Application Note: Precision IC50 Determination of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Derivatives

Abstract & Scope This application note details the protocol for determining the half-maximal inhibitory concentration (IC50) of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine derivatives. These compounds feature a 2-aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for determining the half-maximal inhibitory concentration (IC50) of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine derivatives. These compounds feature a 2-aminopyridine "hinge-binding" motif common in ATP-competitive kinase inhibitors, combined with a hydrophobic thioether tail.

Critical Challenge: The 5-(methylsulfanyl) moiety increases lipophilicity (LogP), making these derivatives prone to precipitation in aqueous buffers and non-specific binding to plasticware. This protocol utilizes a TR-FRET competition format (e.g., LanthaScreen™) optimized for hydrophobic small molecules, ensuring solubility maintenance and high signal-to-noise ratios.

Pre-Experimental: Compound Management

Objective: Prevent compound precipitation and "sticking" artifacts before the assay begins.

Solubility & Stock Preparation

The thioether group renders these derivatives sensitive to aqueous crash-out.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

  • Stock Concentration: Prepare at 10 mM .

  • Storage: Aliquot into amber glass vials (avoid polystyrene) and store at -20°C under nitrogen to prevent oxidation of the sulfur moiety.

Serial Dilution Strategy (Acoustic vs. Tip-Based)

Preferred Method:Acoustic Dispensing (e.g., Echo® Liquid Handler) .

  • Why: Acoustic ejection eliminates tip-contact, preventing hydrophobic compounds from adsorbing to pipette tips.

  • Protocol: Transfer nanoliter volumes directly from the DMSO source plate to the assay plate to achieve a final DMSO concentration of <1%.

Alternative Method:Intermediate Dilution (Tip-Based) . If acoustic dispensing is unavailable, use a "low-binding" polypropylene intermediate plate.

  • Prepare 100x concentrations in 100% DMSO.

  • Dilute 1:100 into the assay buffer immediately before addition to the reaction.

Table 1: 10-Point Dose-Response Dilution Scheme (3-fold serial dilution)

Point Stock Conc. (µM) Final Assay Conc. (nM) Role
1 10,000 10,000 Max Inhibition
2 3,333 3,333
3 1,111 1,111
4 370 370
5 123 123
6 41 41
7 13.7 13.7 Near IC50 (Expected)
8 4.5 4.5
9 1.5 1.5
10 0.5 0.5 Min Inhibition
Ctrl DMSO Only 0 Z' High Control

| Blank | Inhibitor (Excess) | 10 µM | Z' Low Control |[1]

Assay Principle: TR-FRET Competition

This assay measures the ability of the 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine derivative to displace a fluorophore-labeled tracer from the kinase active site.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[2]

  • Acceptor: Alexa Fluor® 647-labeled Tracer (binds to the ATP pocket).[2]

  • Mechanism: When the tracer is bound, Eu excites the tracer (FRET occurs).[2] When the inhibitor binds, the tracer is displaced, and the FRET signal decreases.[2]

Mechanistic Diagram

TR_FRET_Mechanism cluster_HighFRET No Inhibitor (High FRET) cluster_LowFRET Inhibitor Present (Low FRET) Kinase Kinase Enzyme (Tagged) Tracer Alexa647-Tracer (Acceptor) Kinase->Tracer Binding Equilibrium Antibody Eu-Antibody (Donor) Antibody->Kinase Inhibitor Test Compound (Aminopyridine) Inhibitor->Kinase Displacement K1 Kinase A1 Eu-Ab A1->K1 Binds Tag T1 Tracer A1->T1 Energy Transfer (665nm Emission) T1->K1 Binds ATP Site K2 Kinase A2 Eu-Ab A2->K2 I2 Inhibitor I2->K2 Competes for ATP Site T2 Displaced Tracer T2->K2 Blocked

Caption: TR-FRET Mechanism. The inhibitor displaces the tracer, reducing the FRET signal (665nm).

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 .

    • Note: Brij-35 is mandatory to prevent the hydrophobic aminopyridine derivatives from aggregating.

  • 4X Kinase/Antibody Mix: Dilute kinase to 2 nM and Eu-antibody to 4 nM in Assay Buffer.

  • 4X Tracer Solution: Dilute Tracer to 40 nM (determined by previous Kd titration).

Plate Layout & Execution

Plate Type: White, low-volume 384-well plate (e.g., Corning 4513).

Step-by-Step Workflow:

  • Compound Addition: Dispense 100 nL of 100x Compound (in DMSO) to assay wells.

    • Control: Add 100 nL DMSO to Columns 23-24 (High/Low Controls).

  • Kinase Addition: Add 5 µL of 4X Kinase/Antibody Mix .

    • Incubation 1: Centrifuge plate at 1000 x g for 30 sec. Incubate 15 min at RT. This allows the "slow-binding" aminopyridine to interact with the hinge region.

  • Tracer Addition: Add 5 µL of 4X Tracer Solution .

  • Buffer Top-Up: Add 10 µL of Assay Buffer (Final Volume = 20 µL).

  • Final Incubation: Cover plate to protect from light. Incubate for 60 minutes at Room Temperature (20-25°C).

Detection

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 620 nm (Europium reference).

  • Emission 2 (Acceptor): 665 nm (FRET signal).

  • Integration Delay: 50 µs (removes short-lived background fluorescence).

Data Analysis & Validation

Calculation: Calculate the Emission Ratio (ER) for every well:



Curve Fitting: Fit the data to a 4-Parameter Logistic (4PL) Model using the Levenberg-Marquardt algorithm (standard in GraphPad Prism or XLfit):



  • X: Log of compound concentration.

  • Y: Emission Ratio (or % Inhibition).

  • Constraint: If the curve is well-defined, float all parameters. If the bottom is noisy, constrain Bottom to 0% (High Inhibition Control).

Validation Criteria (Self-Validating System)

To ensure the IC50 is trustworthy, the plate must pass these QC metrics:

  • Z-Factor (Z'): Must be > 0.5.

    
    
    (Where p = positive control, n = negative control).
    
  • Hill Slope: Should be between -0.8 and -1.2. A slope < -1.5 suggests compound aggregation or promiscuous inhibition (common with hydrophobic thioethers).

  • DMSO Tolerance: Verify that 1% DMSO does not inhibit the kinase activity by >10% compared to a buffer-only control.

Workflow Diagram

Protocol_Workflow Start Start: 10mM Stock (DMSO) Dilution Acoustic Dispensing (10-point series) Start->Dilution Rxn_Setup Add Kinase + Ab (15 min Pre-incubation) Dilution->Rxn_Setup 100 nL Transfer Tracer Add Tracer (Start Competition) Rxn_Setup->Tracer Incubate Incubate 60 min (Dark, RT) Tracer->Incubate Read Read TR-FRET (Ex 337nm / Em 665/620nm) Incubate->Read Analyze 4PL Curve Fit Calculate IC50 Read->Analyze

Caption: Experimental workflow from stock preparation to data analysis.

References

  • NIH Assay Guidance Manual. Data Standardization for Results Management: Guidelines for Curve Fitting. (2012).[3][4][5] NCBI Bookshelf. [Link]

Sources

Application

Advanced Application Note: One-Pot Synthesis Methods for Functionalized 2-Aminopyridines

Executive Summary & Strategic Value The 2-aminopyridine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical hydrogen-bonding hinge in numerous kinase inhibitors (e.g., Crizotinib, Palboc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2-aminopyridine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical hydrogen-bonding hinge in numerous kinase inhibitors (e.g., Crizotinib, Palbociclib) and GPCR ligands. While traditional synthesis often involves multi-step halogenation-amination sequences (e.g., Chichibabin or Buchwald-Hartwig), these methods can suffer from poor regioselectivity, harsh conditions, or metal contamination.

This guide details two robust one-pot synthetic strategies that address these limitations:

  • De Novo Ring Construction (MCR): A multicomponent reaction for assembling highly substituted 2-amino-3-cyanopyridines from acyclic precursors.

  • Late-Stage Functionalization (PyBroP Activation): A mild, metal-free protocol for converting pyridine N-oxides directly to complex 2-aminopyridines.

Method A: De Novo Ring Construction (Multicomponent Reaction)

Best For: Creating the pyridine core with high substitution complexity (e.g., 3-cyano, 4-aryl, 6-alkyl patterns) from cheap aliphatic starting materials.

The Mechanistic Pathway

This method leverages the reactivity of malononitrile and aldehydes in a cascade sequence. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization.

MCR_Mechanism Start Aldehyde + Malononitrile Knoevenagel Arylidene Malononitrile (Intermediate A) Start->Knoevenagel - H2O Michael Michael Adduct Knoevenagel->Michael + Enamine Ketone Ketone + NH4OAc Enamine Enamine Species (Intermediate B) Ketone->Enamine In situ formation Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Product 2-Amino-3-cyanopyridine Cyclization->Product Aromatization (- 2H / Ox)

Caption: Mechanistic flow of the 4-component synthesis. The convergence of the Knoevenagel and Enamine pathways drives high atom economy.

Standard Protocol (Microwave-Assisted)

Note: Microwave irradiation significantly reduces reaction time from hours to minutes compared to thermal reflux.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1]

  • Acetophenone or Cyclic Ketone (1.0 equiv)

  • Ammonium Acetate (1.5 - 2.0 equiv)

  • Solvent: Ethanol (Green) or Solvent-free (if neat)

  • Catalyst (Optional but recommended): Basic alumina or Et3N (0.1 equiv)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ketone (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent: Add 2-3 mL of absolute ethanol. (For solvent-free, mix solids thoroughly using a vortex mixer).

  • Irradiation: Cap the vial. Irradiate at 100–120 °C for 10–15 minutes (Power: Dynamic, Max 150W).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 2 mL) and water (2 x 5 mL) to remove excess ammonium salts. Recrystallize from hot ethanol/DMF if necessary.

Typical Yields: 75–92%

Method B: Late-Stage Functionalization (N-Oxide Activation)

Best For: Introducing complex amine side chains to an existing pyridine scaffold without using transition metals or harsh bases (NaNH₂).

The Mechanistic Pathway

This method uses a phosphonium salt (PyBroP) to activate the pyridine N-oxide, turning the 2-position into a highly electrophilic center susceptible to mild nucleophilic attack.

NOxide_Mechanism NOxide Pyridine N-Oxide Activated O-Phosphonium Intermediate NOxide->Activated + PyBroP / DIPEA Activator PyBroP (Phosphonium Salt) Activator->Activated Addition Nucleophilic Addition (C-2 Position) Activated->Addition + Amine Amine Primary/Secondary Amine (HNR2) Amine->Addition Product Functionalized 2-Aminopyridine Addition->Product Rearomatization (- HOP(NMe2)3)

Caption: PyBroP-mediated activation allows mild SNAr-like substitution on the pyridine ring.

Standard Protocol (Room Temperature)

Reagents:

  • Substituted Pyridine N-oxide (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP ) (1.3 equiv)

  • Diisopropylethylamine (DIPEA ) (3.0 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the pyridine N-oxide (0.5 mmol) and amine (0.6 mmol) in anhydrous DCM (2 mL).

  • Addition: Add DIPEA (1.5 mmol) followed by PyBroP (0.65 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. (Monitoring: TLC usually shows disappearance of the polar N-oxide spot).

  • Quench: Dilute with DCM (10 mL) and wash with sat. NaHCO₃ (5 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexane/EtOAc).

Typical Yields: 60–85%

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureMethod A: MCR (De Novo)Method B: N-Oxide (Functionalization)
Starting Material Acyclic (Aldehydes, Ketones)Heterocyclic (Pyridine N-Oxides)
Product Core 2-Amino-3-cyanopyridines2-Aminopyridines (unsubstituted at C3)
Complexity Builds core + functionality simultaneouslyModifies existing core
Conditions Thermal/Microwave (100°C+)Mild (Room Temp)
Atom Economy Very HighModerate (Loss of activator byproduct)
Key Limitation Hard to vary C-3 position (usually CN)Requires synthesis of N-oxide precursor
Troubleshooting Guide

Method A (MCR):

  • Problem: Low yield with aliphatic ketones.

    • Solution: Aliphatic ketones enolize less readily than acetophenones. Increase temperature to 140°C or use a stronger base catalyst (e.g., Piperidine).

  • Problem: Product is an oil/sticky solid.

    • Solution: Triturate with cold diethyl ether or ethanol/water (1:1) to induce crystallization.

Method B (N-Oxide):

  • Problem: Regioselectivity issues (C-2 vs C-6).

    • Solution: If C-2 is blocked, reaction occurs at C-6. If both are open, steric bulk of the activator directs to the less hindered side, but mixtures can occur.

  • Problem: Incomplete conversion.

    • Solution: Ensure anhydrous conditions. PyBroP is moisture sensitive.

References

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives. Letters in Organic Chemistry, 2025. Link

  • General and mild preparation of 2-aminopyridines (PyBroP Method). Organic Letters, 2010.[2] Link

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation. Arkivoc, 2005.[3] Link

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis. Molecules, 2022. Link

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides. Synlett, 2018. Link

Sources

Method

Application Note &amp; Protocol: A Robust and Scalable Laboratory Synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The presented protocol is centered around a palladium-catalyzed C-S cross-coupling reaction, a modern and efficient method for the formation of aryl-sulfur bonds. We delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental procedure, and address critical safety and scalability considerations. This guide is designed for researchers and process chemists, offering field-proven insights to ensure a successful, safe, and reproducible synthesis.

Introduction and Synthetic Strategy

The synthesis of substituted pyridines is a cornerstone of pharmaceutical research. The target molecule, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, incorporates three key functional groups that make it an attractive intermediate for creating complex molecular architectures. The challenge lies in introducing these substituents with high regioselectivity and yield in a manner that is amenable to scaling.

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis suggests that a convergent approach, where a pre-functionalized pyridine core is coupled with the final substituent, would be most efficient. The key disconnection is the C5-S bond. This leads to a commercially available or readily accessible starting material, 2-Amino-5-bromo-3-methoxypyridine, and a simple sulfur source.

The chosen forward synthesis employs a palladium-catalyzed cross-coupling reaction between 2-Amino-5-bromo-3-methoxypyridine and sodium thiomethoxide. This strategy is superior to classical nucleophilic aromatic substitution methods, which often require harsh conditions and may suffer from low yields and side reactions. The palladium-catalyzed approach offers milder conditions, higher functional group tolerance, and greater reliability.[2]

Reaction Mechanism: Palladium-Catalyzed C-S Cross-Coupling

The mechanism is analogous to the well-established Buchwald-Hartwig amination and Suzuki coupling reactions, proceeding through a catalytic cycle involving a palladium complex.[3][4][5]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl bromide (our starting material), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][6]

  • Ligand Exchange/Metathesis : The thiomethoxide anion displaces the bromide on the palladium center.

  • Reductive Elimination : The final step involves the reductive elimination of the desired product, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the reductive elimination.[3] Bidentate phosphine ligands are often effective in these transformations.

Diagram: Catalytic Cycle of C-S Cross-Coupling

Catalytic_Cycle_CS_Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex  Ar-Br (Starting Material) Oxidative Addition met_complex Ar-Pd(II)(SMe)L₂ oa_complex->met_complex  NaSMe Ligand Exchange (-NaBr) met_complex->pd0 Reductive Elimination met_complex->product_complex Ar-SMe (Product)

Caption: The catalytic cycle for the palladium-catalyzed C-S cross-coupling.

Process Safety and Scale-Up Considerations

Transitioning from a bench-scale reaction to a larger laboratory scale is not merely about using larger glassware; it requires a thorough hazard evaluation and understanding of how physical parameters change with scale.[9][10]

Hazard Identification and Mitigation

A comprehensive risk assessment should be performed before beginning the synthesis.[11][12] The primary hazards are summarized below.

HazardDescriptionMitigation Measures
Methanethiol (MeSH) Gas Sodium thiomethoxide can release highly toxic, flammable, and malodorous methanethiol gas upon contact with acid or moisture.[13][14]Engineering: All manipulations must be conducted in a high-efficiency chemical fume hood.[15] Consider using a scrubber filled with bleach solution for the exhaust. Administrative: Never work alone. Ensure personnel are trained on the hazards of MeSH.[16]
Exothermic Reaction The cross-coupling reaction and subsequent quenching can be exothermic. On a larger scale, heat dissipation becomes less efficient as the surface-area-to-volume ratio decreases, posing a risk of thermal runaway.[10][17]Engineering: Use a jacketed reactor or an ice bath for temperature control. Employ a thermocouple to monitor the internal reaction temperature.[17] Administrative: Add reagents slowly and portion-wise. Perform a preliminary heat-flow analysis if scaling beyond the laboratory.[11]
Palladium Catalysts Palladium catalysts, especially on carbon, can be pyrophoric. Finely divided metals can ignite upon exposure to air.Administrative: Handle palladium catalysts under an inert atmosphere where possible. Avoid creating dust.
Solvent Flammability Toluene and other organic solvents are flammable.Engineering: Ensure no ignition sources are present. Use grounded and bonded containers for transfers.[13] PPE: Wear flame-retardant lab coats.
Critical Scale-Up Parameters
  • Mixing: Inefficient stirring can lead to localized hot spots and concentration gradients, reducing yield and potentially creating safety hazards. For larger volumes (>1 L), switch from magnetic stirring to overhead mechanical stirring.[9]

  • Temperature Control: Maintaining a consistent internal temperature is crucial. Direct monitoring with a thermocouple is non-negotiable during scale-up.[17] Remember that the external bath temperature does not reflect the internal reaction temperature during an exotherm.

  • Reagent Addition: For exothermic reactions, controlled addition via a syringe pump or an addition funnel is essential to manage the rate of heat generation. Avoid adding all reagents at once.[11]

  • Purification: Chromatography is not ideal for large quantities. The protocol below emphasizes crystallization, a more scalable and efficient method for purifying pharmaceutical intermediates.[18][19][20]

Detailed Experimental Protocol

This protocol is designed for a ~20-gram scale synthesis. Adjust quantities proportionally for smaller or larger scales, but do not scale up by more than three-fold at a time without re-evaluating safety parameters.[17]

Materials and Equipment

Reagents:

ReagentMW ( g/mol )QuantityMolesEquiv.Notes
2-Amino-5-bromo-3-methoxypyridine203.0420.3 g0.101.0Starting Material
Sodium Thiomethoxide (NaSMe)70.098.4 g0.121.2Handle with care in fume hood
Palladium(II) Acetate (Pd(OAc)₂)224.50225 mg0.0010.01Catalyst Precursor
Xantphos578.68868 mg0.00150.015Ligand
Sodium tert-butoxide (NaOtBu)96.1013.5 g0.141.4Strong Base
Toluene, Anhydrous-400 mL--Solvent
Ethyl Acetate (EtOAc)-~500 mL--Extraction Solvent
Brine (Saturated NaCl solution)-~200 mL--Work-up
Isopropanol-~250 mL--Crystallization Solvent
Heptane-~250 mL--Crystallization Anti-Solvent

Equipment:

  • 1 L three-neck round-bottom flask

  • Overhead mechanical stirrer with a Teflon paddle

  • Reflux condenser

  • Thermocouple with digital reader

  • Nitrogen/Argon gas inlet and bubbler

  • Heating mantle

  • Separatory funnel (1 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure

Diagram: Experimental Workflow

Caption: High-level workflow for the synthesis and purification.

Part A: Reaction Setup

  • Assemble the 1 L three-neck flask with the overhead stirrer, condenser (with N₂/Ar outlet to a bubbler), and a septum for the thermocouple. Ensure all glassware is thoroughly dried.

  • Purge the entire system with nitrogen or argon for at least 15 minutes. Maintain a positive inert gas flow throughout the reaction.

  • To the flask, add 2-Amino-5-bromo-3-methoxypyridine (20.3 g), Palladium(II) acetate (225 mg), Xantphos (868 mg), and Sodium tert-butoxide (13.5 g).

  • Add anhydrous toluene (400 mL) via cannula or syringe.

Part B: Reaction Execution

  • Begin stirring to create a suspension. Insert the thermocouple through the septum to monitor the internal temperature.

  • Heat the mixture to an internal temperature of 90-100 °C using the heating mantle.

  • Once the temperature is stable, carefully add the sodium thiomethoxide (8.4 g) in four portions over 30 minutes. A slight exotherm may be observed; adjust heating as necessary to maintain the target temperature.

  • Maintain the reaction at 90-100 °C with vigorous stirring. The mixture will typically turn dark brown or black.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-6 hours).

Part C: Work-up and Quenching

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • CAUTION: The next step can be exothermic. Place the flask in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 100 mL of water dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise above 30 °C.

  • Transfer the mixture to the 1 L separatory funnel. Add another 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Part D: Purification by Crystallization

  • Transfer the crude solid to a 1 L Erlenmeyer flask.

  • Add hot isopropanol (~200-250 mL, or until the solid just dissolves) while gently heating on a hot plate.

  • Once a clear solution is obtained, remove it from the heat. Slowly add heptane (~200-250 mL) as an anti-solvent until the solution becomes slightly turbid.[18]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold 1:1 isopropanol/heptane.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Expected Yield: 14.8 g (80%). Appearance: Off-white to light yellow crystalline solid.

Part E: Characterization

  • ¹H NMR: Confirm the presence of methoxy, methylsulfanyl, amino, and pyridine protons with correct chemical shifts and integration.

  • Mass Spectrometry: Verify the molecular weight of the product.

  • Melting Point: Determine the melting point range as an indicator of purity.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. By employing a palladium-catalyzed C-S cross-coupling reaction and emphasizing critical safety and scale-up principles, this guide provides researchers with a robust pathway to access this important chemical intermediate. Adherence to the described safety measures, particularly concerning temperature control and the handling of sulfur reagents, is paramount for a successful and safe outcome.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis.
  • Scale-Up Reaction Safety. (2019, September 18).
  • Safe chemical reaction scale up. (n.d.). ACS Publications.
  • Buchwald-Hartwig Coupling. (2024, October 12). Alfa Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Safe chemical reaction scale up. (n.d.). Academia.edu.
  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • How do you Safely Scale up a Given Chemical Reaction? (2024, January 8). Scientific Update.
  • Material Safety Data Sheet - Methanethiol, 99.5+%. (2005, October 3). Cole-Parmer.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Pharmaceutical Crystallisation | Solution Crystallization. (n.d.). Pharma Focus Asia.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017, May 24). ACS Publications.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. (n.d.). Benchchem.
  • Safety Data Sheet Methanethiol. (2020, September 23). SDS EU (Reach Annex II).
  • Methanethiol SDS, 74-93-1 Safety Data Sheets. (n.d.). ECHEMI.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
  • Methane with Methyl Mercaptan (Methanethiol). (n.d.). enmet.
  • Quenching Pyrophoric/Water-Reactive Reagents. (n.d.).
  • Methanethiol | CH3SH | CID 878. (n.d.). PubChem - NIH.
  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group.
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (2012, November 26). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and troubleshoot the synthesis of this valuable substituted pyridine. Pyridine scaffolds are integral to numerous pharmaceuticals, and mastering their synthesis is crucial for advancing novel therapeutics. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and state-of-the-art synthetic methodologies.

Proposed Synthetic Pathway

The synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields. Below is a proposed synthetic route, starting from the commercially available 3,5-dibromopyridine.

Synthetic_Pathway A 3,5-Dibromopyridine B 5-Bromo-3-methoxypyridine A->B  NaOCH3, DMF  (Methoxylation) C 5-Bromo-3-methoxypyridin-2-amine B->C  1. Nitration (HNO3/H2SO4)  2. Reduction (e.g., Fe/HCl) D 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine C->D  Pd-catalyzed  Thiomethylation

Caption: Proposed synthetic route for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, providing explanations and potential solutions in a question-and-answer format.

Step 1: Selective Monomethoxylation of 3,5-Dibromopyridine

Q1: The methoxylation of 3,5-dibromopyridine is producing a significant amount of the dimethoxylated byproduct, lowering the yield of the desired 5-bromo-3-methoxypyridine. How can I improve the selectivity?

A1: This is a common challenge in nucleophilic aromatic substitution (SNAr) on dihalopyridines.[1] To favor mono-substitution, you should carefully control the stoichiometry of your reagents.

  • Controlling Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of sodium methoxide. A large excess will drive the reaction towards the undesired dimethoxy product.

  • Temperature Control: Running the reaction at a lower temperature can also enhance selectivity. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS. A typical starting point would be room temperature, with gentle heating to around 60-70°C if the reaction is sluggish.[2]

  • Slow Addition: Adding the sodium methoxide solution dropwise to the solution of 3,5-dibromopyridine can help maintain a low concentration of the nucleophile, further favoring mono-substitution.

Q2: The methoxylation reaction is very slow or is not proceeding to completion. What can be done to drive the reaction forward?

A2: If the reaction is not proceeding, several factors could be at play.

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or DMSO. These solvents are excellent for SNAr reactions as they solvate the cation of the methoxide salt, leaving the anion more nucleophilic.[3]

  • Reagent Quality: The sodium methoxide should be anhydrous. Moisture will consume the methoxide and can hinder the reaction. Similarly, the 3,5-dibromopyridine should be pure.

  • Temperature: As mentioned, temperature control is key for selectivity, but if the reaction is too slow, a moderate increase in temperature (e.g., to 90°C) may be necessary.[2]

  • Activation of Pyridine Ring: While not always necessary for this substrate, in more challenging cases, the pyridine nitrogen can be activated by forming the N-oxide, which can enhance the rate of nucleophilic substitution at the 2- and 4-positions. However, for 3,5-disubstituted pyridines, this effect is less pronounced.

Step 2: Introduction of the Amino Group at the C2 Position

Q3: Nitration of 5-bromo-3-methoxypyridine is giving low yields and multiple regioisomers. How can I achieve selective nitration at the C2 position?

A3: The directing effects of the existing substituents are crucial here. The methoxy group is ortho, para-directing, and the bromine is also ortho, para-directing. The pyridine nitrogen is deactivating. The C2 position is activated by the methoxy group at C3. To improve selectivity:

  • Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. The conditions should be carefully controlled.

  • Temperature: Perform the nitration at a low temperature (e.g., 0-5°C) to minimize side reactions and improve regioselectivity.

  • Order of Addition: Slowly add the nitrating mixture to the pyridine substrate dissolved in sulfuric acid.

Q4: The reduction of the nitro group to an amine is incomplete or results in side products. What are the best conditions for this transformation?

A4: The reduction of a nitro group on a pyridine ring can be achieved with several reagents.

  • Metal/Acid Reduction: A common and effective method is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.[4] This method is generally high-yielding and tolerant of other functional groups.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate) is another excellent option. This method is often cleaner, but care must be taken to avoid dehalogenation (removal of the bromine). Using a poisoned catalyst or carefully controlling the reaction time can mitigate this.

  • Stannous Chloride: Tin(II) chloride is a mild and effective reducing agent for nitro groups on aromatic rings and is a good alternative to metal/acid systems.[4]

Step 3: Introduction of the Methylsulfanyl Group at the C5 Position

Q5: The palladium-catalyzed thiomethylation of 5-bromo-3-methoxypyridin-2-amine is giving low yields. What are the critical parameters to optimize?

A5: Palladium-catalyzed cross-coupling reactions for C-S bond formation have advanced significantly, offering milder and more efficient routes than traditional methods.[5]

  • Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. For thiomethylation, catalysts like Pd2(dba)3 with ligands such as Xantphos have shown good results in similar systems.[6]

  • Thiomethylating Agent: Several reagents can be used as the methylthiol source.

    • Sodium thiomethoxide: This is a common and effective nucleophile for SNAr, but for cross-coupling, other sources might be more compatible with the catalyst.

    • Masked sulfur sources: Recent methods utilize a combination of a sulfur source (like masked inorganic sulfur) and a methyl source (like dimethyl carbonate) in a three-component coupling.[7]

    • Thioethers as transfer agents: Some protocols use alkyl sulfides as transfer agents for the methylthiol group.[6]

  • Base and Solvent: The choice of base and solvent is also important. A non-nucleophilic organic base like Cs2CO3 or an inorganic base like K3PO4 is often used.[8] The solvent should be compatible with the catalyst system, with options including dioxane, toluene, or DMF.

  • Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-140°C.[6]

Troubleshooting_Thiomethylation Start Low Yield in Thiomethylation Catalyst Optimize Catalyst/Ligand (e.g., Pd2(dba)3/Xantphos) Start->Catalyst Reagent Vary Thiomethylating Agent (e.g., NaSMe, masked sulfur) Start->Reagent Conditions Adjust Base, Solvent, and Temperature Start->Conditions Result Improved Yield Catalyst->Result Reagent->Result Conditions->Result

Sources

Optimization

Technical Support: Troubleshooting Chichibabin Amination Yields

Status: Operational Ticket Focus: Low Yields / Tar Formation in SNH Amination Assigned Specialist: Senior Application Scientist Core Diagnostic: The "Hydride Bottleneck" If you are experiencing low yields in Chichibabin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Low Yields / Tar Formation in SNH Amination Assigned Specialist: Senior Application Scientist

Core Diagnostic: The "Hydride Bottleneck"

If you are experiencing low yields in Chichibabin reactions, you are likely failing at the second step of the mechanism.

The Chichibabin reaction is a Nucleophilic Aromatic Substitution of Hydrogen (SNH).[1] Unlike standard SNAr reactions where a halide leaves (fast), this reaction requires the expulsion of a hydride ion (H⁻) . Hydride is an exceptionally poor leaving group.[2]

The Failure Mode:

  • Addition (Fast): The amide ion (NH₂⁻) attacks the pyridine ring. The solution turns deep red/brown. This is the Meisenheimer

    
    -adduct.[3]
    
  • Elimination (Slow/Critical): The ring attempts to re-aromatize by ejecting H⁻.

    • Success: H⁻ is lost (usually as H₂ gas), product forms.

    • Failure: H⁻ cannot leave. The unstable

      
      -adduct persists, polymerizes, and degrades into intractable black tar.
      
Diagnostic Logic Tree

Use this flowchart to identify where your reaction is stalling.

Chichibabin_Troubleshooting Start Observation: Low Yield Color Did reaction mixture turn deep red/brown? Start->Color Gas Was Hydrogen (H2) gas evolution observed? Color->Gas Yes (Adduct formed) Moisture Check Solvent/Reagent Dryness Color->Moisture No (Stayed colorless/yellow) Temp Check Reaction Temperature Gas->Temp No (No bubbling) Success Likely Workup Issue (Emulsion/Hydrolysis) Gas->Success Yes (Bubbling observed) Moisture->Start Re-run anhydrous Oxidant Hydride Lock: Switch to Oxidative Protocol Temp->Oxidant Temp was >100°C but still no H2

Figure 1: Diagnostic logic for isolating the failure point in Chichibabin aminations. The critical checkpoint is gas evolution.

Critical Reagent Protocols

The "Sodamide Paradox"

A common myth is that "purer is better." In Chichibabin chemistry, historically, "crusty" sodium amide often performed better than high-purity reagent.

  • Reason: Pure NaNH₂ is a poor hydride acceptor. Old samples often contained catalytic oxides, peroxides, or transition metals (Fe) that facilitated the oxidation of the ejected hydride.

  • Modern Solution: Do not rely on accidental impurities. Use pure reagents but add a hydride scavenger or catalyst if thermal elimination fails.

Reagent Quality Checklist
ComponentSpecificationWhy it matters
Sodium Amide (NaNH₂) Fresh, Free-flowing Hydrolyzed amide (NaOH crust) is useless. If it's white/gray powder, it's good. If it's yellow/sticky, discard.
Solvent Anhydrous (<50 ppm H₂O) Water destroys NaNH₂ instantly, producing NaOH (inactive) and Ammonia.
Inert Atmosphere Nitrogen/Argon While some oxidation helps the mechanism, uncontrolled atmospheric moisture is fatal.

Experimental Parameters & Troubleshooting

Issue A: "My reaction turned black and yielded tar."

Cause: The


-adduct formed but could not eliminate the hydride. The intermediate polymerized.
Solution 1: Thermal Force (Classic) 
  • Solvent: Switch from Toluene (bp 110°C) to Xylene (bp 140°C) or Mesitylene (bp 165°C) .

  • Mechanism: Hydride elimination has a high activation energy. Higher temperatures force the H⁻ to leave and react with NH₃ to form H₂ gas.

  • Protocol: Heat to reflux. Ensure a bubbler is attached to visualize H₂ evolution.

Solution 2: Oxidative Rescue (Modern) If thermal elimination fails, use an oxidant to "strip" the hydride.

  • Additive: Add KNO₃ (potassium nitrate) or MnO₂ to the reaction.

  • Alternative: Run the reaction in liquid ammonia with KMnO₄ (Potassium Permanganate). This changes the mechanism from thermal elimination to oxidative aromatization [1].

Issue B: "No reaction occurred (Starting material recovered)."

Cause: The ring is too electron-rich or sterically hindered.

  • Substrate Electronics: Electron-Donating Groups (EDGs) like -OMe or -Alkyl deactivate the ring toward nucleophilic attack.

  • Fix: Use a stronger base/cation combination. Switch from NaNH₂ to KNH₂ (Potassium Amide) or CsNH₂ . The larger cation stabilizes the transition state differently and increases solubility.

Issue C: "I have the wrong isomer."

Regioselectivity Rules:

  • Standard: Attack occurs at C2 (alpha).

  • 3-Substituted Pyridines: Attack occurs predominantly at C2 (the "2,3-isomer") rather than C6.

    • Example: 3-picoline

      
       2-amino-3-methylpyridine.
      
  • Blocked Positions: If C2 and C6 are blocked, C4 amination is possible but yields are typically poor (<40%) due to thermodynamic instability of the intermediate [2].

Step-by-Step Protocol: The "Dry & Hot" Method

This protocol maximizes the probability of hydride elimination without resorting to exogenous oxidants initially.

Safety Warning: NaNH₂ reacts violently with water. H₂ gas is flammable.

  • Preparation: Flame-dry a 3-neck round bottom flask under N₂ flow.

  • Reagent Loading:

    • Add NaNH₂ (1.2 - 1.5 equiv) against a counter-flow of N₂.

    • Tip: If NaNH₂ is chunky, grind it rapidly in a mortar under a blanket of N₂ or in a glovebox.

  • Solvent: Add anhydrous Xylene (0.5 M concentration relative to substrate).

    • Note: Do not add the substrate yet.

  • Substrate Addition:

    • Add the pyridine substrate dropwise as a solution in xylene.

    • Observation: The mixture should darken (red/brown) as the complex forms.

  • The "Cook":

    • Heat to reflux (approx 140°C).

    • Monitor: Watch the bubbler. You must see gas evolution (H₂).

    • Duration: Continue reflux until gas evolution ceases (typically 4-16 hours).

  • Quench (CRITICAL):

    • Cool to 0°C.

    • Slowly add solid NH₄Cl or small ice chips to quench excess amide. Do not dump water in directly.

  • Workup:

    • Acidify aqueous layer to pH 2-3 (protonates the product, keeps it in water).

    • Wash with ether (removes tars/non-basic impurities).

    • Basify aqueous layer to pH 12 (NaOH).

    • Extract product into DCM or Ethyl Acetate.

Mechanistic Visualization

Understanding the energy landscape helps explain why "cooking it" is necessary.

Reaction_Pathway Reactants Pyridine + NaNH2 TS1 TS1: Nucleophilic Attack Reactants->TS1 Fast Intermediate σ-Adduct (Meisenheimer) (Deep Red Color) TS1->Intermediate Intermediate->Intermediate Polymerization (Tar) if TS2 is not crossed TS2 TS2: Hydride Elimination (High Energy Barrier) Intermediate->TS2 Rate Determining Step (Requires Heat/Oxidant) Products 2-Aminopyridine + NaH/H2 TS2->Products

Figure 2: Reaction coordinate approximation. The deep red intermediate is a thermodynamic well; without sufficient energy (heat) or chemical assistance (oxidant) to cross TS2, the molecule degrades into tar.

FAQ: Advanced Troubleshooting

Q: Can I use catalytic metals to improve the yield? A: Yes. Historically, transition metals like iron (Fe) or cobalt (Co) salts were added in trace amounts to catalyze the electron transfer required for hydride elimination. However, modern oxidative methods (using KMnO₄ or even just bubbling dry air through the reaction) are generally more reproducible [3].

Q: My product is water-soluble and I lost it during workup. A: Aminopyridines are polar.

  • Fix: When extracting, salt out the aqueous layer (saturation with NaCl).

  • Fix: Use continuous liquid-liquid extraction if the partition coefficient is poor.

  • Fix: Avoid water entirely during quench if possible—quench with solid ammonium chloride, filter the solids, and evaporate the solvent.

Q: Why does 4-substituted pyridine give me a dimer? A: Substrates like 4-tert-butylpyridine often yield 4,4'-bipyridines instead of the amine.[3] This is a radical coupling side-reaction.

  • Fix: This is difficult to suppress in standard Chichibabin conditions. Switch to a transition-metal catalyzed amination (Buchwald-Hartwig) using a halide precursor if this persists.

References

  • Chichibabin Reaction Mechanism & Oxid

    • Source: Wikipedia / Chemical Reviews.
    • Context: Explains the addition-elimination pathway and the role of oxidants in facilit
  • Regioselectivity in Chichibabin Amin

    • Source: Google P
    • Context: Details the preference for C2 substitution and the behavior of 3-alkyl pyridines.
  • Oxidative Chichibabin-type Str

    • Source: RSC Publishing (Royal Society of Chemistry).
    • Context: Discusses modern oxidative approaches to overcome the hydride elimin

Sources

Troubleshooting

Technical Support Center: Stability of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine in Solution

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. Given the compound'...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. Given the compound's multifunctional nature, understanding its stability profile in solution is critical for ensuring experimental reproducibility, data integrity, and the overall success of research and development campaigns. This document provides a structured approach to troubleshooting common stability issues and offers proactive guidance for handling and storage.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing explanations and actionable protocols to diagnose and resolve the problems.

Q1: I'm observing a progressive decrease in the concentration of my 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine stock solution over time, even when stored at 4°C. What is the likely cause?

A1: The observed decrease in concentration is a classic sign of chemical degradation. For a molecule with the structural features of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, the primary and most probable cause is oxidation .

  • Causality and Mechanism: The molecule possesses two functional groups highly susceptible to oxidation:

    • Methylsulfanyl (Thioether) Group: The sulfur atom in the methylsulfanyl group is electron-rich and can be readily oxidized, first to a sulfoxide and subsequently to a sulfone.[1] This is often the most significant degradation pathway for thioether-containing compounds.

    • 2-Amino Group: The primary aromatic amine on the pyridine ring is also a site for oxidation.[2][3] This can lead to the formation of various colored byproducts or, under more aggressive oxidative conditions, conversion to a nitro group.[2][4]

While hydrolysis of the methoxy group or degradation of the pyridine ring can occur, these pathways typically require more extreme conditions (e.g., strong acids/bases or high heat) and are less likely to be the primary cause of instability under standard laboratory storage.[5][6]

To confirm the cause, a systematic approach is necessary. We recommend performing a forced degradation study as detailed in the Experimental Protocols section of this guide.

Q2: My HPLC and LC-MS analyses show new, unidentified peaks appearing in my aged solutions. How can I identify these degradants?

A2: The appearance of new peaks is a direct consequence of the degradation discussed in Q1. By understanding the likely chemical transformations, we can predict the identity of these new species. The most probable degradation products arise from oxidation.

  • Expert Insight: The oxidation of the methylsulfanyl group is a stepwise process. You will likely first observe the formation of the sulfoxide derivative , followed by the sulfone derivative . These are the most common and expected impurities. Oxidation of the 2-amino group to a nitropyridine is also possible.[3]

You can tentatively identify these degradants by their mass change in an LC-MS analysis.

Degradation PathwayPredicted Product NameStructureMolecular Weight Change
Primary Oxidation 3-Methoxy-5-(methylsulfinyl)pyridin-2-amine (Sulfoxide)(Structure with -S(O)CH₃)+16 Da
Secondary Oxidation 3-Methoxy-5-(methylsulfonyl)pyridin-2-amine (Sulfone)(Structure with -S(O)₂CH₃)+32 Da
Amine Oxidation 3-Methoxy-5-(methylsulfanyl)-2-nitropyridine(Structure with -NO₂)+29 Da (N vs NO₂)

To definitively confirm these identities, you would need to either synthesize these potential degradants as reference standards or use advanced analytical techniques like high-resolution mass spectrometry (HRMS) for formula determination and NMR for structural elucidation. The forced degradation study described below is designed to intentionally generate these products to aid in their identification.[7][8]

Q3: My solution, which was initially colorless, has developed a yellow or brown tint upon storage. What does this signify?

A3: The development of color in a solution containing an aromatic amine is a strong indicator of oxidative degradation.[1]

  • Mechanism: The oxidation of primary aromatic amines can lead to the formation of highly conjugated, colored polymeric species or nitro compounds.[2] This color change is a visible warning sign that the integrity of your compound has been compromised. It strongly suggests that the 2-amino group on the pyridine ring is involved in the degradation process.

If you observe a color change, the solution should be considered degraded and discarded. To prevent this, it is crucial to implement stricter storage and handling procedures, as outlined in the FAQ section below. Specifically, minimizing exposure to air (oxygen) and light is paramount.

Part 2: Frequently Asked Questions (FAQs)

This section provides proactive guidance on best practices for handling, storing, and analyzing 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine to prevent the issues described above.

Q1: What are the primary stability concerns I should be aware of when working with 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine?

A1: Based on its chemical structure, the two most significant stability concerns are:

  • Oxidative Instability: The methylsulfanyl and amino groups are highly prone to oxidation by atmospheric oxygen. This process can be accelerated by the presence of trace metal ions.[1][9]

  • Photosensitivity: Pyridine derivatives and aromatic amines can be susceptible to degradation upon exposure to UV or visible light.[5][10]

Therefore, all experimental designs and storage protocols should be built around mitigating these two factors.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To maximize the shelf-life of your solutions and ensure the reliability of your results, the following storage conditions are strongly recommended:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. Prepare aqueous solutions fresh and use them immediately, as water can participate in and accelerate degradation pathways.

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces atmospheric oxygen.

  • Light Protection: Always store solutions in amber glass vials or vials wrapped in aluminum foil to protect them from light.[5]

Q3: How can I design an experiment to definitively test the stability of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine under my specific conditions?

A3: The most effective way to assess stability is by conducting a forced degradation study (also known as a stress test).[11] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation. This study will not only reveal the compound's intrinsic stability but also help validate that your analytical method can separate the parent compound from its degradants.[7]

We provide a detailed protocol for this in the following section.

Part 3: Experimental Protocols & Visualization

Protocol 1: Forced Degradation (Stress Test) Workflow

Objective: To determine the degradation profile of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine and validate a stability-indicating analytical method.

Materials:

  • 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

  • Acetonitrile (ACN) or DMSO (as organic solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA/UV and/or MS detector (See Protocol 2)

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Stress: Use the control solution (compound in water/ACN). Incubate at 60°C for 24 hours.[5]

    • Photolytic Stress: Use the control solution. Expose to direct UV/Vis light in a photostability chamber for 24 hours.[5][11]

  • Time Points: Take aliquots from each vial at T=0, 2, 8, and 24 hours.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 2.

  • Data Evaluation: Compare the chromatograms from the stressed samples to the T=0 control. Calculate the percentage of the parent compound remaining and identify the major degradation products formed under each condition.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_resolve Resolution observe Instability Observed (e.g., peak area loss, new peaks, color change) hypothesize Hypothesize Degradation Pathway (Oxidation, Photolysis, Hydrolysis) observe->hypothesize Based on structural alerts forced_degradation Perform Forced Degradation Study (See Protocol 1) hypothesize->forced_degradation To confirm hplc_analysis Analyze via Stability-Indicating HPLC-MS Method (See Protocol 2) forced_degradation->hplc_analysis identify Identify & Characterize Degradants (e.g., Sulfoxide, Sulfone) hplc_analysis->identify optimize Optimize Storage & Handling (Inert gas, amber vials, low temp) identify->optimize implement Implement Validated Protocol optimize->implement

Caption: Workflow for diagnosing and resolving stability issues.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine from its potential degradation products.

  • Instrumentation: UPLC/HPLC system with a PDA/UV detector and preferably a mass spectrometer (QDa, ToF, or Quadrupole).[12][13]

  • Column: C18 reverse-phase column (e.g., Waters BEH, Agilent Zorbax, Phenomenex Kinetex), 2.1 or 4.6 mm i.d., 50-100 mm length, <3 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A starting condition of 95% A / 5% B, ramping to 5% A / 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 40 °C.[14]

  • Injection Volume: 5-10 µL.

  • UV Detection: Monitor at a wavelength determined by the UV max of the parent compound (e.g., 254 nm, 280 nm) and use PDA to assess peak purity.

  • MS Detection: Use positive electrospray ionization (ESI+) mode. Monitor for the parent ion (m/z) and the predicted degradant ions from the table above.

Trustworthiness: This method is considered "stability-indicating" because its ability to separate the parent drug from its degradation products is actively verified through the analysis of the stressed samples from the forced degradation study.

G parent 3-Methoxy-5-(methylsulfanyl) pyridin-2-amine sulfoxide Sulfoxide Derivative (+16 Da) parent->sulfoxide Oxidation [O] sulfone Sulfone Derivative (+32 Da) sulfoxide->sulfone Further Oxidation [O]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Analogs as Potential Kinase Inhibitors

Introduction: Unlocking the Therapeutic Potential of the 2-Aminopyridine Scaffold The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of kinase inhibitors. This guide focuses on the prospective structure-activity relationship (SAR) of a specific, yet underexplored, class of 2-aminopyridine derivatives: 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine analogs.

While comprehensive SAR studies on this exact scaffold are not yet publicly available, by drawing parallels from structurally related kinase inhibitors, we can construct a predictive framework to guide future drug discovery efforts. This document will synthesize findings from various studies on related 2-aminopyridine and bioisosteric compounds to provide a comparative analysis of how structural modifications may impact their biological activity, with a particular focus on kinase inhibition. We will delve into the rationale behind experimental design, present comparative data from related series, and provide detailed experimental protocols to empower researchers in this promising area.

The Core Scaffold: 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

The core structure presents several key features for interaction with kinase active sites and for metabolic stability. The 2-amino group can act as a hydrogen bond donor, a critical interaction in the hinge region of many kinases. The pyridine nitrogen provides an additional hydrogen bond acceptor site. The 3-methoxy and 5-methylsulfanyl substituents offer opportunities for further modification to fine-tune potency, selectivity, and pharmacokinetic properties.

A critical consideration for this scaffold is its metabolic fate. Compounds containing a 3-methoxy-2-aminopyridine moiety have been shown to be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites, potentially causing mutagenicity and time-dependent drug-drug interactions.[1] Therefore, a key aspect of the SAR exploration for these analogs will be to mitigate these safety risks.

Comparative SAR Analysis: Insights from Related Kinase Inhibitors

To build a predictive SAR model for our target scaffold, we will analyze data from several classes of structurally related kinase inhibitors.

Modifications of the Pyridine Ring and Substituents

Insights from studies on a 3-methoxy-2-aminopyridine-containing bRAF inhibitor suggest that reducing the electron density of the pyridine ring or blocking the site of metabolic oxidation can significantly reduce safety liabilities.[1]

Table 1: Inferred SAR for Modifications to the Pyridine Core

ModificationPredicted Effect on ActivityPredicted Effect on Safety ProfileRationale from Related Compounds
Replacement of 3-Methoxy with electron-withdrawing groups (e.g., -F, -Cl) May decrease potency due to altered electronics, but could improve selectivity.May decrease the potential for metabolic oxidation and reactive metabolite formation.[1]In related series, electron-withdrawing groups on the pyridine ring can modulate kinase selectivity.
Replacement of 5-Methylsulfanyl with alternative thioethers or sulfoxides/sulfones Varying the size and oxidation state of the sulfur substituent can impact binding affinity and solubility.Oxidation to sulfoxide or sulfone may alter metabolic stability and solubility.The 5-position is often solvent-exposed in kinase binding pockets, allowing for larger substituents.
Introduction of substituents at C4 or C6 Can introduce steric hindrance, potentially decreasing potency, but may also provide new interaction points to enhance selectivity.Blocking potential sites of metabolism could improve the safety profile.In 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications at other ring positions significantly impacted potency and selectivity.[2]
Modifications of the 2-Amino Group

The 2-amino group is often crucial for hinge binding. Modifications at this position are generally not well-tolerated unless they maintain the hydrogen bonding capability.

Table 2: Inferred SAR for Modifications at the 2-Amino Position

ModificationPredicted Effect on ActivityRationale from Related Compounds
N-Alkylation or N-Arylation Likely to decrease potency significantly.The primary amine is often essential for forming two hydrogen bonds with the kinase hinge region.[2]
Conversion to Amide or Sulfonamide May maintain some activity if the geometry allows for hinge binding, but potency is often reduced.These modifications alter the hydrogen bonding capacity and geometry of the hinge-binding motif.

Experimental Workflows and Protocols

To enable researchers to explore the SAR of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine analogs, we provide the following generalized experimental workflows and protocols based on standard practices in the field.

General Synthetic Strategy

The synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine analogs can be approached through a multi-step sequence, likely starting from a suitably substituted pyridine precursor.

DOT Diagram: General Synthetic Workflow

G A Starting Pyridine Material B Introduction of Methoxy Group at C3 A->B Methoxylation C Introduction of Thioether at C5 B->C Thiolation D Nitration/Amination at C2 C->D Amination E Analog Synthesis via Modification of Substituents D->E Diversification F Purification and Characterization E->F Chromatography, NMR, MS

Caption: A generalized synthetic workflow for producing a library of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine analogs.

Step-by-Step Protocol: Suzuki Coupling for Aryl-Substituted Analogs

This protocol is adapted from methodologies used for the synthesis of related 3,5-disubstituted 2-aminopyridine kinase inhibitors.[2]

  • Reaction Setup: To a microwave vial, add the 5-bromo-3-methoxy-pyridin-2-amine starting material (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., DME) and water.

  • Degassing: Seal the vial and degas the mixture by purging with an inert gas (e.g., argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30-60 minutes).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

A common method to assess the potency of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate.

DOT Diagram: Kinase Inhibition Assay Workflow

G A Prepare Kinase, Substrate, and ATP Solution C Incubate Kinase with Test Compounds A->C B Serially Dilute Test Compounds B->C D Initiate Reaction with ATP/Substrate C->D E Stop Reaction and Detect Phosphorylation D->E F Data Analysis (IC50 determination) E->F

Caption: A typical workflow for an in vitro biochemical kinase inhibition assay.

Step-by-Step Protocol: p38α MAP Kinase Inhibition Assay

This protocol is based on assays used for other p38 MAPK inhibitors.[3]

  • Reagents: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT). Prepare solutions of recombinant human p38α kinase, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Plate Preparation: Add the reaction buffer, substrate, and diluted test compounds to a 96-well plate.

  • Kinase Addition: Add the p38α kinase to each well to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

  • Reaction Initiation: Add ATP to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes at 30 °C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine scaffold holds considerable promise for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, key SAR trends can be predicted. Modifications that reduce the electron density of the pyridine ring or block potential sites of metabolism are likely to be crucial for improving the safety profile of these analogs. Furthermore, systematic exploration of substituents at the 5-position and careful consideration of the inviolable nature of the 2-amino group for hinge binding will be essential for optimizing potency and selectivity.

The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate new analogs based on this promising scaffold. Future work should focus on generating a library of compounds with diverse substitutions at the 3- and 5-positions and evaluating their activity against a panel of kinases to establish a comprehensive SAR and identify lead compounds for further development.

References

  • Bollinger, J., et al. (2011). Access to 2-aminopyridines-compounds of great biological and chemical significance.
  • Patel, S., & Burns, N. (2018). Conversion of aryl azides to ... Structure-activity relationship of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as forkhead box M1 inhibitors: The effect of electron-withdrawing and donating substituents on the phenyl ring. Pharmaceuticals, 15(3), 283.
  • Sangani, C. B., et al. (2014). Synthesis and antiproliferative activity of novel pyridine derivatives. European Journal of Medicinal Chemistry, 86, 589-597.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Regan, J., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-5813.
  • El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6545.
  • Carmi, C., et al. (2006). Synthesis and biological evaluation of 1,5-disubstituted hydantoins as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(13), 3466-3469.
  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(10), 1503-1521.
  • Hao, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7072-7084.
  • Vermani, A., et al. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. ChemRxiv.
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  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 15-26.
  • Lee, J., et al. (2020). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 63(21), 12756-12773.
  • Goldberg, F. W., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7549-7554.
  • Deng, Z., et al. (2020). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 25(21), 5035.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.
  • Liu, S., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779.
  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2125.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][5]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473-1480.

  • Al-Majid, A. M., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(18), 5489.
  • Ivanova, Y., et al. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2024(3), M1898.
  • Oliva, P., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(12), 1640-1646.
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Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine Derivatives

Introduction: The Rationale for a Structured Validation Funnel The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Structured Validation Funnel

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology.[1][2] Its derivatives have shown a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] When presented with novel analogs, such as the 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine series, a robust, multi-tiered validation strategy is not just recommended; it is imperative. A haphazard approach risks generating misleading data, leading to the costly pursuit of non-viable candidates.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow designed to systematically de-risk and characterize novel compounds. We will progress from broad, foundational assessments of cellular impact to specific, mechanistic inquiries into target engagement and pathway modulation. The core principle is a screening cascade: a series of decision-making gates where only the most promising compounds advance.[5] This ensures that resources are focused judiciously and that by the end of the process, we have a comprehensive and trustworthy biological profile for each candidate.

Our objective is to move beyond simple potency metrics and build a holistic understanding of how these novel derivatives function in a biological context, comparing them not only to each other but also to established alternatives.

The Validation Workflow: A Tiered Approach to Biological Characterization

A successful drug discovery program relies on a systematic process to identify and validate promising compounds.[5][6][7] Our validation workflow is structured as a four-tier funnel, designed to efficiently screen compounds from general bioactivity to specific mechanism of action. This tiered approach ensures that intensive, resource-heavy experiments are reserved for compounds that have passed crucial initial checkpoints.

ValidationWorkflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation cluster_3 Tier 4: Mechanism of Action T1 Assess General Cytotoxicity (e.g., MTT Assay) Decision1 Active? T1->Decision1 T2 Broad Target Panel Screen (e.g., Kinase Panel) Decision2 Selective Hit? T2->Decision2 T3 Confirm Target Engagement (e.g., CETSA) Decision3 Target Engaged? T3->Decision3 T4 Elucidate Downstream Effects (e.g., Western Blot for Pathway Modulation) End Lead Candidate Profile T4->End Decision1->T2 Yes Discard1 Inactive/ Non-selective Decision1->Discard1 No Decision2->T3 Yes Decision2->Discard1 No Decision3->T4 Yes Decision3->Discard1 No

Caption: The Four-Tier Biological Validation Workflow.

Tier 1: Foundational Screening - Is the Compound Biologically Active?

Expertise & Causality: Before any complex mechanistic work, we must answer the most basic question: does our compound exert any effect on living cells? The logical starting point is a general cytotoxicity assay.[8][9] These assays are crucial in early-stage drug development to quickly screen and eliminate compounds that are overtly toxic or completely inactive.[9] We are not yet looking for a specific mechanism, but rather for a measurable biological response. An assay measuring metabolic activity, such as the MTT assay, is an excellent choice as it provides a robust readout of cell viability and proliferation.[8]

Comparative Analysis: For this guide, we will hypothesize the evaluation of two novel derivatives, CMPD-A and CMPD-B , against a panel of human cancer cell lines and a non-cancerous cell line (e.g., HEK293) to assess selectivity. They will be compared with a known, relevant inhibitor, "Reference Kinase Inhibitor."

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Novel Derivatives

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer) HEK293 (Normal Kidney)
CMPD-A 1.2 1.5 2.1 > 50
CMPD-B 25.6 31.4 28.9 > 50

| Reference Kinase Inhibitor | 0.8 | 1.1 | 1.5 | 25.3 |

Interpretation: The data in Table 1 immediately provides critical insights. CMPD-A shows potent activity against cancer cell lines and, crucially, a high therapeutic index, with minimal effect on the non-cancerous HEK293 line. CMPD-B, in contrast, is significantly less potent. Based on this Tier 1 screen, CMPD-A is a promising candidate to advance to the next tier, while CMPD-B would likely be deprioritized.

Tier 2: Target Class Identification - What Family of Proteins Does It Interact With?

Expertise & Causality: The structure of pyridin-2-amines often directs them toward inhibiting protein kinases. With the promising cytotoxicity profile of CMPD-A, the next logical step is to test this hypothesis. Instead of guessing a specific kinase, a broad kinase panel screen is the most efficient strategy. This involves testing the compound's ability to inhibit the activity of a large, diverse set of kinases at a fixed concentration. This approach rapidly narrows down the potential target space and identifies primary targets as well as potential off-target liabilities that could lead to toxicity later.[10]

Comparative Analysis: CMPD-A is screened against a panel of 96 kinases at a 1 µM concentration.

Table 2: Kinase Inhibition Profile for CMPD-A (% Inhibition at 1 µM)

Kinase Target Family % Inhibition
MAPK1 (ERK2) CMGC 98%
MAPK3 (ERK1) CMGC 95%
CDK2 CMGC 15%
VEGFR2 TK 8%
SRC TK 5%

| (...and 91 other kinases) | Various | < 20% |

Interpretation: The kinase panel results strongly suggest that CMPD-A is a potent and selective inhibitor of the MAPK/ERK pathway kinases, specifically MAPK1 and MAPK3. The low inhibition of other kinases indicates a desirable selectivity profile, which is a key attribute for a successful therapeutic candidate. This data allows us to form a specific, testable hypothesis: "CMPD-A exerts its cytotoxic effect by inhibiting the MAPK/ERK signaling pathway."

Tier 3: Target Validation - Does the Compound Engage the Target in Cells?

Expertise & Causality: An in vitro enzyme assay is a clean system, but it doesn't prove that a compound can enter a cell, find its target, and bind to it in the complex cellular milieu.[11] Target engagement assays are essential to bridge this gap.[12][13] They confirm the physical interaction between a drug and its target within living cells, providing critical evidence for the proposed mechanism of action.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a target protein in the presence of the compound is strong evidence of engagement.

CETSA_Principle cluster_0 No Drug Control cluster_1 With Drug (CMPD-A) A1 Intact Cells with Target Protein A2 Heat Treatment A1->A2 A3 Protein Denaturation & Aggregation A2->A3 A4 Low Soluble Protein (Detected by Western Blot) A3->A4 B1 Cells Incubated with CMPD-A B2 Drug Binds & Stabilizes Target B1->B2 B3 Heat Treatment B2->B3 B4 Target Protein Resists Denaturation B3->B4 B5 High Soluble Protein (Detected by Western Blot) B4->B5

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: We perform CETSA on MCF-7 cells treated with CMPD-A, focusing on the hypothesized target, MAPK1 (ERK2).

Table 3: CETSA Results for MAPK1 (ERK2) in MCF-7 Cells

Treatment Melting Temperature (Tₘ) Thermal Shift (ΔTₘ)
Vehicle (DMSO) 48.2 °C -

| CMPD-A (10 µM) | 54.7 °C | +6.5 °C |

Interpretation: The significant positive thermal shift of +6.5 °C for MAPK1 in the presence of CMPD-A provides compelling evidence that the compound directly engages its target inside cancer cells. This result validates the findings from the kinase panel and gives us high confidence that the observed cytotoxicity is indeed mediated through this specific interaction.

Tier 4: Mechanism of Action - What Are the Downstream Consequences?

Expertise & Causality: Confirming target engagement is critical, but understanding the downstream functional consequences is the final piece of the validation puzzle.[16] If CMPD-A is truly inhibiting MAPK1/3 (ERK1/2), we should observe a decrease in the phosphorylation of its known substrates. Western blotting is the gold-standard technique for this analysis. By probing for both the total and phosphorylated forms of downstream proteins, we can directly visualize the compound's impact on the signaling pathway.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 (MAPK3/1) MEK->ERK Phosphorylates Substrate Downstream Substrates (e.g., RSK) ERK->Substrate Phosphorylates Response Cell Proliferation, Survival Substrate->Response Inhibitor CMPD-A Inhibitor->ERK Inhibits

Sources

Validation

Technical Guide: Profiling Off-Target Effects of Substituted Aminopyridine Inhibitors

Executive Summary: The Aminopyridine Paradox Substituted aminopyridines represent a cornerstone scaffold in modern kinase inhibitor design. Drugs such as Crizotinib (targeting ALK/ROS1/MET) validate the scaffold's abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aminopyridine Paradox

Substituted aminopyridines represent a cornerstone scaffold in modern kinase inhibitor design. Drugs such as Crizotinib (targeting ALK/ROS1/MET) validate the scaffold's ability to form critical hydrogen bonds with the kinase hinge region. However, this physicochemical favorability comes with a distinct liability profile: promiscuity .

This guide objectively compares the off-target behaviors of aminopyridine-based inhibitors against alternative scaffolds (e.g., pyrimidines, quinazolines). It details the causal mechanisms of toxicity—specifically hERG channel blockade and kinase polypharmacology —and provides validated experimental workflows for profiling these effects early in the discovery pipeline.

Mechanistic Comparison: Aminopyridines vs. Alternatives

The primary off-target risks for aminopyridines stem from two structural features:

  • Hinge Binding Mimicry: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind the ATP-binding pocket of the target kinase. However, the high conservation of this pocket across the human kinome (500+ kinases) leads to off-target inhibition (e.g., inhibiting MET when targeting ALK).

  • Basic Center & hERG Blockade: The pyridine nitrogen often remains protonated at physiological pH. This cationic species can become trapped in the pore of the hERG potassium channel, a critical "anti-target" responsible for cardiac repolarization.

Comparative Profile: Scaffold Liability Analysis
FeatureSubstituted Aminopyridines (e.g., Crizotinib)2-Aminopyrimidines (e.g., Imatinib)Quinazolines (e.g., Gefitinib)
Primary Target Class Tyrosine Kinases (ALK, MET, ROS1)Tyrosine Kinases (BCR-ABL, KIT)EGFR Family
Kinase Selectivity Moderate. Often exhibits "polypharmacology" (multi-kinase inhibition).Moderate to High. Selectivity often driven by "gatekeeper" residue interactions.High. Often designed for specific active conformations.
hERG Liability High Risk. The pyridine core often acts as a pharmacophore for the hERG pore.Moderate Risk. Less basic than pyridines, but lipophilicity can drive binding.Low to Moderate. Risk depends heavily on side chains.
Metabolic Off-Targets CYP3A4 inhibition is common (time-dependent inhibition).NQO2 inhibition (off-target oxidoreductase activity).CYP2D6 interactions observed.
Clinical Manifestation QT Prolongation, Visual Disturbances (Retinal toxicity).Edema, GI toxicity.[1][2]Skin rash, Diarrhea.

Critical Insight: While pyrimidines offer a similar H-bond donor/acceptor profile for hinge binding, the aminopyridine core is statistically more likely to trigger hERG flags due to the specific pKa range (6.0–7.0) facilitating cation-pi interactions within the channel pore.

Visualizing the Off-Target Landscape

The following diagram illustrates the divergent pathways of an aminopyridine inhibitor, contrasting its therapeutic efficacy against its toxicity mechanisms.

OffTargetPathways cluster_Therapeutic Therapeutic Pathway cluster_Toxicity Off-Target / Toxicity Pathways Inhibitor Aminopyridine Inhibitor TargetKinase Target Kinase (e.g., ALK/MET) Inhibitor->TargetKinase ATP Competition hERG hERG K+ Channel (Kv11.1) Inhibitor->hERG Pore Blockade (Cation-Pi) OffKinase Off-Target Kinase (e.g., MST1, GAK) Inhibitor->OffKinase Promiscuous Binding TumorStasis Tumor Growth Inhibition TargetKinase->TumorStasis QT QT Prolongation (Arrhythmia Risk) hERG->QT Visual Visual Disturbances (Retinal Toxicity) OffKinase->Visual Unknown Mech.

Figure 1: Divergent signaling pathways showing how aminopyridine inhibitors drive both therapeutic efficacy (green) and specific toxicities (red/yellow).

Experimental Protocols for Profiling

To validate the safety profile of an aminopyridine lead candidate, a two-tiered screening approach is mandatory.

Protocol A: High-Throughput Kinase Selectivity Profiling

Objective: Quantify the "Selectivity Score" (S-score) to assess promiscuity.

Methodology: Radiometric 33P-ATP Assay (Gold Standard). Unlike fluorescence assays, radiometric assays are not prone to interference from autofluorescent aminopyridine compounds.

  • Panel Selection: Use a panel of ~300+ wild-type human kinases.

  • Reaction Setup:

    • Mix Kinase, Substrate (peptide/protein), and reaction buffer (HEPES, MgCl2, Brij-35).

    • Add Test Compound (Aminopyridine derivative) at 1 µM (single point screening).

    • Initiate reaction with 10 µM ATP spiked with [γ-33P]-ATP.

  • Incubation: 120 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose ion-exchange filter paper.

  • Wash: Wash filters with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Hit Confirmation: For kinases inhibited >50%, determine Kd using active-site dependent competition binding assays (e.g., KINOMEscan).

Protocol B: Automated Patch Clamp for hERG Assessment

Objective: Determine the IC50 of hERG tail current inhibition.

Methodology: Whole-Cell Voltage Clamp (CHO-hERG stable cell line).

  • Cell Prep: Harvest CHO cells stably expressing Kv11.1 (hERG). Suspend in extracellular solution.

  • Seal Formation: Dispense cells into patch plate (e.g., QPatch or SyncroPatch). Achieve GΩ seal.

  • Voltage Protocol:

    • Holding Potential: -80 mV.

    • Pre-pulse: Depolarize to -50 mV for 50ms (measure leak).

    • Activation: Depolarize to +40 mV for 2s (opens channels).

    • Tail Current: Repolarize to -50 mV for 2s (measure peak tail current).

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for baseline stabilization (3-5 min).

    • Apply Test Compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

  • Analysis:

    • Measure peak tail current amplitude at each concentration.

    • Fit data to the Hill equation:

      
      .
      
    • Safety Margin: Calculate

      
      . A margin >30x is preferred.
      

Strategic Optimization: Mitigating the Risks

If your aminopyridine lead shows high hERG inhibition or poor kinase selectivity, employ these medicinal chemistry strategies:

StrategyMechanismExpected Outcome
Reduce Lipophilicity (LogD) hERG binding is driven by hydrophobic interactions. Lowering LogD reduces channel affinity.Lower hERG inhibition. May affect membrane permeability.
Zwitterionic Design Introduce a carboxylic acid or polar group to neutralize the basic pyridine nitrogen.Drastically reduced hERG binding.
Scaffold Hopping Switch from Aminopyridine to Indazole or Pyrazolopyrimidine .Retains hinge binding but alters the vector of side chains, potentially avoiding the hERG pharmacophore.
Steric Clashes Add substituents (e.g., methyl, chloro) at the C3 or C5 position of the pyridine ring.Induces twist. Prevents the flat conformation often required for off-target intercalation.

References

  • Measuring and Interpreting the Selectivity of Protein Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Inhibition of HERG K+ Current by 4-Aminopyridine. PubMed Central (PMC). [Link]

  • Adverse Side Effects of Crizotinib in ALK-Mutated NSCLC. Cureus. [Link]

  • Strategies To Reduce hERG K+ Channel Blockade. ResearchGate. [Link]

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Comparative

A Researcher's Guide to Isosteric Replacement of the Methylsulfanyl Group in Bioactive Pyridines

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals In the intricate dance of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Among the myriad of functional groups that adorn bioactive scaffolds, the methylsulfanyl (-SCH₃) group, particularly on a pyridine ring, presents a unique set of characteristics. Its moderate lipophilicity, potential for metabolic oxidation, and ability to engage in specific non-covalent interactions make it a frequent constituent of pharmacophores. However, these same attributes can also be liabilities, necessitating its replacement to enhance potency, selectivity, or pharmacokinetic properties. This guide provides a comprehensive comparison of common isosteric replacements for the methylsulfanyl group on bioactive pyridines, supported by experimental data and detailed synthetic protocols, to empower researchers in their quest for superior drug candidates.

The Strategic Imperative for Isosteric Replacement

The decision to replace a methylsulfanyl group is driven by several key considerations in drug discovery.[1] The sulfur atom is susceptible to oxidation to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃), which can dramatically alter the compound's polarity, solubility, and interaction with biological targets.[2] Furthermore, the methylsulfanyl group can be a metabolic hotspot, leading to rapid clearance and reduced bioavailability. Bioisosteric replacement offers a rational approach to mitigate these issues while preserving or enhancing the desired biological activity.[1][2]

A Comparative Analysis of Key Isosteres

The selection of an appropriate isostere is a multifactorial decision, balancing physicochemical properties with synthetic feasibility. Here, we compare several common replacements for the methylsulfanyl group on a pyridine scaffold.

Classical Isosteres: Fine-Tuning Physicochemical Properties

Classical isosteres share similar steric and electronic characteristics with the original functional group.

Table 1: Comparison of Physicochemical Properties of Methylsulfanyl Isosteres on a Pyridine Ring

IsostereRepresentative StructureHansch Lipophilicity (π)Hammett Meta Constant (σm)Key Considerations
Methylsulfanyl (-SCH₃) pyridine-2-yl(methyl)sulfane0.610.15Parent group, moderate lipophilicity, metabolically susceptible to oxidation.
Methoxy (-OCH₃) 2-methoxypyridine-0.020.12Reduces lipophilicity, can act as a hydrogen bond acceptor, generally metabolically stable.
Amino (-NHCH₃) N-methylpyridin-2-amine-0.49-0.15Significantly reduces lipophilicity, introduces a hydrogen bond donor and acceptor, can alter pKa.
Ethyl (-CH₂CH₃) 2-ethylpyridine1.02-0.07Increases lipophilicity, generally metabolically stable.
Chloro (-Cl) 2-chloropyridine0.710.37Similar lipophilicity, electron-withdrawing, can influence pKa.
Non-Classical Isosteres: Exploring Novel Chemical Space

Non-classical isosteres may have different atomic compositions but mimic the spatial arrangement, electronic properties, or other critical features of the original group.

Table 2: Comparison of Physicochemical Properties of Non-Classical Methylsulfanyl Isosteres

IsostereRepresentative StructureHansch Lipophilicity (π)Hammett Meta Constant (σm)Key Considerations
Trifluoromethyl (-CF₃) 2-(trifluoromethyl)pyridine0.880.43Increases lipophilicity, strong electron-withdrawing group, metabolically very stable.[3]
Methylsulfinyl (-SOCH₃) 2-(methylsulfinyl)pyridine-1.130.52Significantly increases polarity, potent hydrogen bond acceptor, can be a metabolite of -SCH₃.[4]
Methylsulfonyl (-SO₂CH₃) 2-(methylsulfonyl)pyridine-1.310.60Highly polar, strong hydrogen bond acceptor, often a more stable metabolite.[5]

Experimental Workflows and Synthetic Protocols

The successful implementation of an isosteric replacement strategy hinges on robust and adaptable synthetic methodologies. Below are detailed protocols for the introduction of key isosteres onto a pyridine ring, assuming a common starting material such as a halopyridine.

experimental_workflow Start Halopyridine (e.g., 2-chloropyridine) SCH3 Synthesis of 2-(Methylsulfanyl)pyridine Start->SCH3 NaSCH₃, DMF OCH3 Synthesis of 2-Methoxypyridine Start->OCH3 NaOCH₃, MeOH NHCH3 Synthesis of N-Methylpyridin-2-amine Start->NHCH3 CH₃NH₂, Pd-catalysis CF3 Synthesis of 2-(Trifluoromethyl)pyridine Start->CF3 TMSCF₃, CuI, KF SOCH3 Synthesis of 2-(Methylsulfinyl)pyridine SCH3->SOCH3 m-CPBA (1 eq.) SO2CH3 Synthesis of 2-(Methylsulfonyl)pyridine SCH3->SO2CH3 m-CPBA (2 eq.)

Caption: General synthetic pathways for methylsulfanyl isosteres from a halopyridine.

Protocol 1: Synthesis of 2-(Methylsulfanyl)pyridine

This protocol describes the nucleophilic aromatic substitution of a chloropyridine with sodium thiomethoxide.

Materials:

  • 2-Chloropyridine

  • Sodium thiomethoxide (NaSCH₃)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq) in DMF, add sodium thiomethoxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-(methylsulfanyl)pyridine.

Protocol 2: Synthesis of 2-(Trifluoromethyl)pyridine

This protocol utilizes a copper-catalyzed trifluoromethylation of a halopyridine.[6]

Materials:

  • 2-Iodopyridine

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask, combine 2-iodopyridine (1.0 eq), CuI (1.5 eq), and KF (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

  • Add anhydrous DMF followed by TMSCF₃ (1.5 eq).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield 2-(trifluoromethyl)pyridine.

Protocol 3: Oxidation of 2-(Methylsulfanyl)pyridine to Sulfoxide and Sulfone

This protocol describes the controlled oxidation of the methylsulfanyl group.

Materials:

  • 2-(Methylsulfanyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure for Sulfoxide:

  • Dissolve 2-(methylsulfanyl)pyridine (1.0 eq) in DCM and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 2-(methylsulfinyl)pyridine.

Procedure for Sulfone:

  • Follow the same initial steps as for the sulfoxide synthesis.

  • Add a solution of m-CPBA (2.2 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Work-up as described for the sulfoxide to obtain 2-(methylsulfonyl)pyridine.

Case Study: Isosteric Replacement in Kinase Inhibitors

The strategic replacement of a methylsulfanyl group has proven effective in the optimization of kinase inhibitors. In a series of p38 MAP kinase inhibitors, a compound bearing a methylsulfanyl-imidazole moiety was identified as a potent lead.[7] Metabolic studies revealed that the primary metabolic pathway was oxidation of the methylsulfanyl group to the corresponding sulfoxide and sulfone.[7] This finding prompted the synthesis and evaluation of the sulfoxide and sulfone analogs directly. The sulfoxide metabolite, in particular, demonstrated comparable or even enhanced potency in some assays, highlighting that metabolic oxidation does not always lead to inactivation and can be a viable isosteric replacement strategy.

pathway Lead Lead Compound (-SCH₃) Metabolism In Vivo Metabolism (Oxidation) Lead->Metabolism IsostericReplacement Rational Design (Isosteric Replacement) Lead->IsostericReplacement Metabolite Metabolite (-SOCH₃) Metabolism->Metabolite Analog Synthesized Analog (-SOCH₃) IsostericReplacement->Analog ImprovedProperties Improved Pharmacological Profile Metabolite->ImprovedProperties Analog->ImprovedProperties

Caption: Isosteric replacement informed by metabolic studies.

Conclusion and Future Perspectives

The isosteric replacement of the methylsulfanyl group in bioactive pyridines is a powerful strategy for modulating physicochemical and pharmacological properties. This guide has provided a comparative overview of common isosteres, from classical replacements like methoxy and amino groups to non-classical options such as the trifluoromethyl and oxidized sulfur moieties. The choice of isostere should be guided by a thorough understanding of the structure-activity relationship and the specific liabilities of the lead compound. As our understanding of drug metabolism and target engagement deepens, the rational design and application of novel bioisosteres will continue to be a cornerstone of successful drug discovery.

References

  • Kim, Y., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330–5341. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Tactics in Contemporary Drug Design (pp. 283-381). Springer. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Kammerer, B., et al. (2007). Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. Drug Metabolism and Disposition, 35(6), 915-923. [Link]

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Validation

A Researcher's Guide to Enzyme Selectivity Profiling: A Case Study with Novel Pyridinamine Derivatives

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and a diminished therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and a diminished therapeutic window, underscoring the critical need for rigorous selectivity assessment of any new chemical entity. This guide provides a comprehensive framework for evaluating the enzyme selectivity of a novel compound, using the hypothetical pyridinamine derivative, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine (herein referred to as "Compound X"), as a case study. We will delve into the strategic selection of assays, present detailed experimental protocols, and offer insights into data interpretation and comparison with alternative inhibitors.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases have emerged as a pivotal class of drug targets, particularly in oncology.[1] Their role in regulating a vast array of cellular processes also presents a significant challenge: achieving selective inhibition.[1] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for many small molecule inhibitors.[1] Consequently, a compound designed to inhibit a specific kinase may inadvertently interact with other kinases, leading to a cascade of unintended biological consequences. Comprehensive kinome screening is therefore not merely a characterization step but a cornerstone of modern kinase inhibitor discovery, essential for mitigating off-target effects and enhancing therapeutic efficacy.[2]

This guide will walk you through a robust, multi-tiered approach to selectivity profiling, ensuring a thorough understanding of a compound's interaction with the kinome.

A Strategic Workflow for Selectivity Assessment

A systematic and tiered approach is crucial for an efficient and comprehensive assessment of enzyme selectivity. The following workflow outlines a logical progression from broad screening to in-depth characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Binding Affinity and Cellular Engagement A Compound X Synthesis and Purification B High-Throughput Kinome Screen (e.g., at a single high concentration) A->B C IC50 Determination for Primary Target and Key Off-Targets B->C Identify hits D Biochemical Assays (Radiometric or Fluorescence-Based) C->D E Competitive Binding Assays (e.g., Ki determination) D->E Confirm direct interaction F Cell-Based Target Engagement Assays (e.g., NanoBRET) E->F G Comprehensive Selectivity Profile and Comparison F->G Validate in a physiological context

Figure 1: A tiered workflow for comprehensive enzyme selectivity profiling.

Phase 1: High-Throughput Kinome Screening

The initial step involves a broad screen of the compound against a large panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM). This provides a global view of the compound's interaction with the kinome and identifies potential off-targets early in the discovery process.[1]

Experimental Protocol: Single-Point Kinase Screen
  • Kinase Panel Selection: Utilize a commercially available kinase panel that offers broad coverage of the human kinome (e.g., Eurofins DiscoverX, Reaction Biology).[3]

  • Compound Preparation: Prepare a stock solution of Compound X in DMSO.

  • Assay Execution: The screening service will typically perform the assays using their proprietary platform, which may be based on various technologies such as radiometric assays ([³³P]-ATP incorporation) or fluorescence-based methods.[1][4]

  • Data Analysis: The results are usually expressed as the percentage of remaining kinase activity in the presence of the compound. A significant reduction in activity (e.g., >50% inhibition) flags a kinase as a potential "hit."

Phase 2: Determining Potency (IC50)

Following the initial screen, the next crucial step is to determine the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets identified. This quantitative measure of potency allows for a more nuanced understanding of the compound's selectivity.

Experimental Protocol: In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This protocol is a generalized example and may require optimization for specific kinases.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Fluorescently labeled peptide substrate

    • ATP

    • Assay buffer (specific to the kinase)

    • Compound X and competitor compounds

    • 384-well assay plates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare a serial dilution of Compound X and competitor compounds in DMSO.

    • In a 384-well plate, add the assay buffer, kinase, and the serially diluted compounds.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Measure the fluorescence signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Binding Affinity and Cellular Target Engagement

While IC50 values are informative, they can be influenced by assay conditions such as ATP concentration.[5] Therefore, it is essential to determine the direct binding affinity (dissociation constant, Kd) of the compound to its targets. Furthermore, confirming target engagement within a cellular context is critical, as cell permeability and intracellular ATP concentrations can significantly impact a compound's efficacy.[3]

Experimental Protocol: Competitive Binding Assay

Competitive binding assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site.[1]

  • Assay Principle: These assays are often performed by specialized vendors. A common format involves using a broadly selective, immobilized kinase inhibitor as a "probe" that is displaced by the test compound. The amount of kinase bound to the solid support is then quantified.

  • Data Output: The primary output is the dissociation constant (Kd), which represents the concentration of the test compound required to bind to 50% of the kinase population at equilibrium.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of compound binding to a specific protein target within living cells.[3][4]

  • Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase is added to the cells. When the tracer is bound to the kinase-NanoLuc® fusion, energy transfer occurs upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect cells with a plasmid encoding the kinase-NanoLuc® fusion protein.

    • Plate the cells in a multi-well plate.

    • Add serial dilutions of Compound X.

    • Add the fluorescent tracer.

    • Add the NanoLuc® substrate and immediately measure the BRET signal using a specialized plate reader.

    • Calculate the IC50 from the dose-response curve.

Data Presentation and Interpretation

For clear and objective comparison, the collected data should be organized into well-structured tables.

Table 1: Kinase Selectivity Profile of Compound X

Kinase% Inhibition @ 1 µMBiochemical IC50 (nM)Binding Kd (nM)Cellular IC50 (nM)
Target Kinase A 98151050
Off-Target Kinase B85150120500
Off-Target Kinase C60500450>10,000
Off-Target Kinase D20>10,000>10,000>10,000

Interpretation:

  • High Potency and Selectivity: Compound X demonstrates high potency against the primary target, Kinase A, with low nanomolar activity in both biochemical and binding assays.

  • Off-Target Activity: The compound exhibits moderate activity against Kinase B and weaker activity against Kinase C. Kinase D is not significantly inhibited.

  • Cellular Activity: The cellular IC50 for the primary target is higher than the biochemical IC50, which is expected due to factors like cell membrane permeability and intracellular ATP competition. The selectivity is maintained in the cellular context.

Comparison with Alternative Compounds

To understand the competitive landscape, it is crucial to benchmark the novel compound against existing inhibitors.

Table 2: Comparative Selectivity of Kinase Inhibitors

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (B/A)
Compound X 1515010
Competitor 1 25502
Competitor 2 5500100

Interpretation:

  • Compound X vs. Competitor 1: Compound X is more potent and demonstrates a 5-fold greater selectivity for Kinase A over Kinase B compared to Competitor 1.

  • Compound X vs. Competitor 2: While Competitor 2 is more potent against the primary target, it also exhibits significantly higher selectivity. This highlights the trade-offs that often exist between potency and selectivity.

Visualizing Selectivity in a Signaling Pathway Context

Understanding the position of the target and off-target kinases within signaling pathways is crucial for predicting the potential physiological consequences of inhibition.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Receptor Growth Factor Receptor Kinase_A Target Kinase A Receptor->Kinase_A Kinase_B Off-Target Kinase B Receptor->Kinase_B Kinase_C Downstream Kinase C Kinase_A->Kinase_C Kinase_D Downstream Kinase D Kinase_B->Kinase_D Proliferation Cell Proliferation Kinase_C->Proliferation Survival Cell Survival Kinase_D->Survival

Figure 2: A simplified signaling pathway illustrating the importance of selective kinase inhibition.

In the hypothetical pathway above, selective inhibition of Target Kinase A is desired to block cell proliferation. However, a non-selective inhibitor that also targets Off-Target Kinase B could inadvertently affect cell survival pathways, potentially leading to unwanted toxicity.

Conclusion

The assessment of enzyme selectivity is a multifaceted process that requires a combination of high-throughput screening, detailed biochemical and biophysical characterization, and validation in a cellular context. By following a systematic and tiered approach, researchers can build a comprehensive selectivity profile for novel compounds like 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. This detailed understanding is fundamental for prioritizing lead candidates, predicting potential off-target liabilities, and ultimately, developing safer and more effective therapeutics. The methodologies and data interpretation frameworks presented in this guide provide a robust foundation for these critical drug discovery activities.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.).
  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (n.d.).
  • Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - Research journals - PLOS. (2017, August 7).
  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors | Genomics, Proteomics & Bioinformatics | Oxford Academic. (2021, December 15).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.).
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.).
  • NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design - PubMed. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (2018, December 5).
  • Inhibitor Selectivity - Scholarly Publications Leiden University. (2025, May 1).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

The procedures outlined below are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] It is imperative to consult your ins...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined below are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department, as they will have specific protocols that align with federal, state, and local regulations.[4][5]

Hazard Assessment and Waste Characterization

Before any disposal activities can commence, a thorough hazard assessment is crucial. Based on its functional groups, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine should be treated as a hazardous substance.

  • Pyridine Derivatives: Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[6][7][8] They can be harmful if inhaled, ingested, or absorbed through the skin.

  • Amine Compounds: Amines can be corrosive and may have sensitizing effects.[9][10][11][12]

  • Sulfur-Containing Compounds: The methylsulfanyl group introduces sulfur, which can produce toxic gases like sulfur dioxide upon combustion.[13][14][15][16]

Given these characteristics, this compound would likely be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to toxicity.[1]

Table 1: Hazard Profile of Functional Groups in 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Functional GroupPotential HazardsRecommended Precautions
Pyridine RingToxic, environmental hazard, flammableHandle in a chemical fume hood, wear appropriate PPE.[6][8][17]
Amine GroupCorrosive, skin/eye irritant, potential sensitizerAvoid direct contact, wear gloves and eye protection.[9][18]
Methylsulfanyl GroupPotential for toxic combustion byproducts (SOx)Ensure proper ventilation during handling and storage.[14][16]
Personal Protective Equipment (PPE)

When handling 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, with additional protective clothing if there is a risk of splashing.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][19]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container. Glass or high-density polyethylene are generally suitable for pyridine-based compounds.[6][20] The container must be in good condition and have a secure, tight-fitting lid.[1][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Methoxy-5-(methylsulfanyl)pyridin-2-amine," and the approximate quantity.[4][5] Do not use abbreviations or chemical formulas.[4]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents and acids.[9] It should be stored in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[4][21]

Disposal Procedures

Under no circumstances should 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine be disposed of down the drain or in the regular trash.[6][19] The accepted disposal route for this type of chemical waste is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all necessary PPE is worn before handling the chemical.

  • Transfer: Carefully transfer the waste chemical into the designated hazardous waste container. If the chemical is in a solid form, use a dedicated scoop or spatula. If it is in a solution, pour carefully to avoid splashing.

  • Container Sealing: Securely close the waste container. Do not leave a funnel in the container opening.[4]

  • Labeling: Ensure the label on the container is accurate and complete.

  • Storage: Place the sealed and labeled container in your laboratory's designated SAA.

  • Waste Pickup: When the container is nearly full (around 90% capacity), or as per your institution's guidelines, arrange for a waste pickup with your EH&S department or their designated hazardous waste contractor.[4][20]

The primary method for the ultimate disposal of pyridine-based waste is typically high-temperature incineration.[7] This process destroys the organic compound, and the resulting gases are treated to prevent the release of harmful substances.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[6][22]

  • Clean-up: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials should also be treated as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, following your institution's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.

DisposalWorkflow start Start: Disposal of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine assess_hazard 1. Hazard Assessment: Treat as hazardous waste (pyridine, amine, sulfur compound) start->assess_hazard don_ppe 2. Don Appropriate PPE: Gloves, goggles, lab coat assess_hazard->don_ppe prepare_container 3. Prepare Waste Container: - Compatible material (glass/HDPE) - Secure lid - Label: 'Hazardous Waste' + full chemical name don_ppe->prepare_container transfer_waste 4. Transfer Waste to Container prepare_container->transfer_waste store_waste 5. Store in Satellite Accumulation Area (SAA): - Segregate from incompatibles transfer_waste->store_waste request_pickup 6. Request Waste Pickup: Contact EH&S for disposal by licensed contractor store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Cameo Chemicals. (n.d.). PYRIDINE.
  • Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Echemi. (n.d.). 3-Methoxy-5-methyl-2-pyrazinamine SDS, 89464-87-9 Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). 5-Amino-2-methoxypyridine SAFETY DATA SHEET.
  • Greenbook. (n.d.). SAFETY DATA SHEET CLEAN AMINE®.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program.
  • Tiger-Sul Products. (n.d.). Sulfur Spills.
  • New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
  • Martin Marietta Magnesia Specialties. (2022, December 15). SULPHUR SAFETY DATA SHEET.
  • TCI Chemicals. (2025, February 5). SAFETY DATA SHEET.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Carl Roth. (2025, March 25). 108530 3-Methoxypropylamine - Safety Data Sheet.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine

Executive Summary & Risk Profile 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a functionalized aminopyridine intermediate often utilized in kinase inhibitor synthesis. While specific toxicological data for this exact C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a functionalized aminopyridine intermediate often utilized in kinase inhibitor synthesis. While specific toxicological data for this exact CAS may be limited in public repositories, its structural pharmacophore—combining an aminopyridine core with a thioether (methylsulfanyl) motif —necessitates a high-band containment strategy.

Scientific Rationale for Hazard Classification:

  • Aminopyridines: Historically associated with neurotoxicity (potassium channel blocking) and high acute toxicity via dermal/oral routes (e.g., 4-Aminopyridine).

  • Methylsulfanyl Group: Introduces a volatility risk and "stench" characteristic, requiring odor control. It is also metabolically active, potentially oxidizing to sulfoxides/sulfones in vivo.

  • Inferred GHS Classification (Precautionary Principle): Treat as Acute Tox. Cat 3 (Oral/Dermal), Skin/Eye Irrit.[1][2][3][4] Cat 2 , and Sensitizer .[3]

Immediate Action Required: Do not handle on an open bench. All solids must be weighed in a static-controlled powder hood or glovebox.

PPE Selection Matrix

This matrix is designed to prevent exposure pathways common to lipophilic organic bases.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Powered Air Purifying Respirator (PAPR) or P100/OV Cartridge The methylsulfanyl moiety generates organic vapors (stench). Particulates from the amine salt can be highly irritating to mucous membranes.
Hand (Primary) Nitrile (5 mil minimum) Standard protection against incidental splash.
Hand (Secondary) Laminate (Silver Shield/4H) CRITICAL: Pyridines are known to permeate nitrile rubber rapidly. If handling solutions >100mM, wear laminate liners under nitrile gloves.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient. Amines are caustic; dust entry causes severe lacrimation and corneal opacity.
Body Tyvek® Lab Coat (Disposable)Cotton coats retain sulfur odors and toxic dust. Use disposable covers to prevent cross-contamination of personal clothing.

Operational Logic & Decision Tree

The following workflow dictates the safety protocol based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution Control_Solid Engineering Control: Powder Hood / Glovebox Solid->Control_Solid High Dust Risk Control_Liq Engineering Control: Fume Hood (Sash <18") Solution->Control_Liq Splash Risk PPE_Solid PPE: Double Nitrile + Tyvek Sleeves + N95/P100 Control_Solid->PPE_Solid PPE_Liq PPE: Laminate Liners + Nitrile Outer + Goggles Control_Liq->PPE_Liq Action Safe Execution PPE_Solid->Action PPE_Liq->Action

Figure 1: PPE Selection and Engineering Control Logic Flow.

Detailed Operational Protocol

Phase A: Preparation (Donning)
  • Verify Ventilation: Ensure fume hood face velocity is >100 fpm.

  • Glove Layering:

    • Inner Layer: Laminate/PE (if handling liquids) or 4-mil Nitrile (if handling solids).

    • Outer Layer: 5-mil Nitrile (Long cuff).

    • Technique: Tape the outer glove cuff to the Tyvek sleeve to create a seal.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Aminopyridines are often fluffy, electrostatic solids that "jump" during weighing.

Phase B: Handling & Synthesis
  • Solubilization: Add solvent slowly. The heat of solution (exothermic protonation) can cause splattering.

  • Reactions: If using strong oxidizers (e.g., mCPBA), be aware that the methylsulfanyl group will oxidize to the sulfoxide/sulfone. This reaction is exothermic; use a cooling bath.

  • Spill Management: Do NOT wipe dry powder. Cover with a wet paper towel (soaked in dilute bleach) to prevent dust aerosolization, then wipe.

Phase C: Decontamination & Doffing

The methylsulfanyl group requires oxidative decontamination to neutralize odor and toxicity.

  • Decon Solution: Prepare a 10% Bleach (Sodium Hypochlorite) solution.

  • Wipe Down: Wipe all tools, balance surfaces, and outer gloves with the bleach solution. This oxidizes the sulfur (removing smell) and degrades the aromatic ring.

  • Doffing Order:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat (roll inward).

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water. (Warm water opens pores, increasing absorption risk).

Waste Disposal & Deactivation

Sulfur-containing amines present a dual hazard: toxicity and stench . Improper disposal can lead to building evacuations due to odor leaks.

Waste_Workflow Waste Reaction Waste (Mother Liquor) Segregation Segregate: Halogenated vs Non-Hal Waste->Segregation Treatment Oxidative Treatment (Add 10% Bleach) Segregation->Treatment Quench Sulfur Check Check pH & Odor (Starch Iodide Paper) Treatment->Check Disposal Final Disposal (Haz Waste Stream) Check->Disposal Neutralized

Figure 2: Oxidative Decontamination Workflow for Sulfur-Containing Waste.

Disposal Steps:

  • Quenching: Treat liquid waste with excess dilute bleach or aqueous Oxone® to oxidize the sulfide to a non-volatile sulfone.

  • pH Adjustment: Ensure the waste stream is not acidic (pH < 5) before adding bleach to prevent chlorine gas evolution.

  • Labeling: Clearly label waste containers: "Contains Organic Sulfides - Treated with Hypochlorite."

Emergency Response (Self-Validating)

  • Eye Contact: Flush for 15 minutes .[5][6][7] Validation: If the pain persists or vision is blurry after 15 mins, the pyridine base may have penetrated the corneal epithelium. Seek immediate ophthalmology consult.

  • Skin Contact: Wash with soap/water.[3][6][7][8][9] Validation: Do not use ethanol or DMSO; these solvents act as carriers, transporting the toxin through the skin barrier.

  • Inhalation: Move to fresh air. Validation: If a "garlic" or "rotten cabbage" smell persists in the nose, exposure has occurred.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Amino-3-methylpyridine (Structural Analog for Toxicity). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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